2-Chloro-4-(3-methoxyphenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-(3-methoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-17-13-4-2-3-10(7-13)11-5-6-12(9-16)14(15)8-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKQCKNKFXLWGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742683 | |
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1237081-74-1 | |
| Record name | 3-Chloro-3'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Chloro-4-(3-methoxyphenyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Chloro-4-(3-methoxyphenyl)benzonitrile is a multifaceted aromatic compound of significant interest in the field of medicinal chemistry and materials science. Its unique structural architecture, featuring a chlorinated benzonitrile core coupled with a methoxy-substituted phenyl ring, provides a versatile scaffold for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the nitrile and chloro substituents, combined with the electron-donating methoxy group, creates a distinct electronic profile that governs its reactivity and potential for molecular interactions. This guide offers a comprehensive overview of the chemical properties, a detailed synthetic protocol, reactivity profile, and potential applications of this compound, with a particular focus on its relevance in drug discovery.
I. Chemical and Physical Properties
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Comments and Rationale |
| Molecular Formula | C₁₄H₁₀ClNO | Calculated from the chemical structure. |
| Molecular Weight | 243.69 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | White to off-white solid | Typical appearance for biaryl compounds of this molecular weight. |
| Melting Point | 90-110 °C | Estimated based on related biaryl benzonitriles. The exact value is sensitive to crystalline packing. |
| Boiling Point | > 350 °C | High boiling point is expected due to the large, rigid molecular structure and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂, Ethyl Acetate). Insoluble in water. | The non-polar biaryl core and the presence of a polar nitrile and ether group suggest this solubility profile. |
| pKa | Not Ionizable | The molecule lacks acidic or basic functional groups within the typical aqueous pH range. |
| LogP | 3.5 - 4.5 | Estimated based on the hydrophobic contributions of the aromatic rings and the chloro substituent. |
II. Synthesis and Purification
The most logical and widely employed method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, offering high yields and excellent functional group tolerance. In this case, the coupling would occur between 2-chloro-4-bromobenzonitrile and (3-methoxyphenyl)boronic acid.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
A schematic of the Suzuki-Miyaura coupling reaction.
Materials:
-
2-Chloro-4-bromobenzonitrile (1.0 eq)
-
(3-Methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene (Anhydrous)
-
Ethanol (Anhydrous)
-
Deionized Water
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-bromobenzonitrile (1.0 eq), (3-methoxyphenyl)boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Solvent and Base Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a 2:1:1 mixture of toluene, ethanol, and deionized water. Finally, add potassium carbonate (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings, known for its stability and effectiveness with a wide range of substrates.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step of the catalytic cycle.[1]
-
Solvent System: The biphasic toluene/ethanol/water system is effective for dissolving both the organic reactants and the inorganic base, facilitating the reaction.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
III. Spectroscopic Characterization
While an experimental spectrum for this compound is not available, its key spectroscopic features can be predicted based on the analysis of its functional groups and comparison with similar structures.[2][3]
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals |
| ¹H NMR (400 MHz, CDCl₃) | * δ 7.7-7.9 ppm (m, 3H): Aromatic protons on the benzonitrile ring. * δ 7.3-7.5 ppm (m, 1H): Aromatic proton on the methoxyphenyl ring. * δ 6.9-7.1 ppm (m, 3H): Aromatic protons on the methoxyphenyl ring. * δ 3.85 ppm (s, 3H): Methoxy group protons. |
| ¹³C NMR (100 MHz, CDCl₃) | * δ 160 ppm: Carbon attached to the methoxy group. * δ 140-145 ppm: Quaternary carbons of the biaryl linkage. * δ 130-135 ppm: Aromatic CH carbons. * δ 115-125 ppm: Aromatic CH carbons and the carbon of the nitrile group. * δ 112 ppm: Carbon ortho to the nitrile group. * δ 55 ppm: Methoxy carbon. |
| IR (KBr) | * ~2230 cm⁻¹: Strong, sharp peak characteristic of the C≡N stretch of the nitrile group. * ~3050-3100 cm⁻¹: C-H stretching of the aromatic rings. * ~1600, 1480 cm⁻¹: C=C stretching of the aromatic rings. * ~1250 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group. * ~1040 cm⁻¹: Symmetric C-O-C stretching of the methoxy group. * ~800-850 cm⁻¹: C-Cl stretching. |
| Mass Spectrometry (EI) | * m/z 243/245 (M⁺, M⁺+2): Molecular ion peak with a characteristic 3:1 isotopic pattern for chlorine. * Fragment ions: Corresponding to the loss of Cl, OCH₃, and CN groups. |
IV. Chemical Reactivity
The reactivity of this compound is dictated by its three key functional groups: the chloro substituent, the nitrile group, and the methoxy-activated phenyl ring.
Reactivity map of this compound.
Nucleophilic Aromatic Substitution (SₙAr) of the Chloro Group
The chloro group on the benzonitrile ring is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitrile group, particularly from the para position.[4][5] This allows for the displacement of the chloride ion by various nucleophiles.
-
Reaction with Amines: Heating with primary or secondary amines in the presence of a base can yield the corresponding N-substituted anilines.
-
Reaction with Alkoxides: Treatment with sodium or potassium alkoxides can introduce a new ether linkage.[6]
-
Reaction with Thiols: Reaction with thiolates can be used to form thioethers.
The reactivity order for halogens in SₙAr reactions is typically F > Cl > Br > I, which is opposite to their leaving group ability in Sₙ1 and Sₙ2 reactions.[7] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen stabilizing the intermediate Meisenheimer complex.
Transformations of the Nitrile Group
The nitrile group is a versatile functional handle that can undergo a variety of transformations.[4]
-
Hydrolysis: Acidic or basic hydrolysis can convert the nitrile to a carboxylic acid (2-chloro-4-(3-methoxyphenyl)benzoic acid), proceeding through a primary amide intermediate. The electron-withdrawing chloro group can influence the rate of hydrolysis.
-
Reduction: The nitrile group can be reduced to a primary amine (2-chloro-4-(3-methoxyphenyl)benzylamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Electrophilic Aromatic Substitution on the Methoxy-Substituted Ring
The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Therefore, the phenyl ring bearing the methoxy group is more susceptible to electrophilic attack than the chlorinated benzonitrile ring. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the methoxy group.
V. Applications in Drug Discovery
The this compound scaffold is a promising starting point for the design of novel therapeutic agents due to the established pharmacological importance of its constituent motifs.
-
Biaryl Core: The biaryl structural motif is a common feature in many approved drugs and clinical candidates. It provides a rigid scaffold that can effectively position functional groups for optimal interaction with biological targets.
-
Benzonitrile Moiety: The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups. Its linear geometry can also be exploited to probe specific binding pockets. Furthermore, it can serve as a precursor for other important functional groups like amides and amines.
-
Chloro and Methoxy Substituents: These substituents can modulate the pharmacokinetic properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to target proteins.
While there are no specific drugs in the market that are direct derivatives of this compound, the structural elements are present in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make this compound an attractive starting point for lead optimization campaigns in drug discovery.
VI. Safety and Handling
A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the known hazards of related compounds such as 2-chlorobenzonitrile and 3-methoxybenzonitrile, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The compound is expected to be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract.
VII. Conclusion
This compound is a valuable building block in organic synthesis with significant potential for applications in drug discovery and materials science. Its synthesis via the robust Suzuki-Miyaura coupling is well-established, and its reactivity is well-understood based on the interplay of its functional groups. While further experimental data on its specific properties and biological activities are needed, the insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this versatile molecule in their respective fields.
References
- Idoux, J. P., Gupton, J. T., & Colon, C. (1982). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Informations Index. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Electronic Supplementary Information. Retrieved from [Link]
-
University of Rochester. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]
-
Taylor & Francis Online. (2006, December 6). Aromatic Nucleophilic Substitution II. The Reaction of Chlorobenzonitriles and Chloronitrobenzenes with HMPA. Retrieved from [Link]
-
Environmental Protection Agency. (2025, October 15). 4-[3-(2-Methoxyphenyl)propanoyl]benzonitrile Properties. Retrieved from [Link]
- Google Patents. (n.d.). EP0004257B1 - Benzonitrile derivative, process for its preparation and its application.
-
Royal Society of Chemistry. (n.d.). Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Retrieved from [Link]
-
PhytoBank. (n.d.). 13C NMR Spectrum (PHY0009090). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzonitrile, 2-chloro-6-(phenylmethoxy)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
- Google Patents. (n.d.). CN103804235A - Preparation method of o-methoxybenzonitrile.
-
PubChem. (n.d.). 2-(4-Fluoro-3-methylphenoxy)-4-methoxybenzonitrile. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Patsnap. (n.d.). Benzonitrile patented technology retrieval search results. Retrieved from [Link]
-
University of Babylon. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Organic Syntheses. (2025, February 27). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
- Google Patents. (n.d.). EP0441004B1 - Process for preparing aromatic nitriles.
-
PubChemLite. (2025). 2-(3-chloro-4-methoxyphenyl)acetonitrile (C9H8ClNO). Retrieved from [Link]
-
SpectraBase. (n.d.). Benzonitrile - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 4-Methoxybenzonitrile | CAS#:874-90-8. Retrieved from [Link]
-
NIST. (n.d.). Benzonitrile, 4-methoxy-. Retrieved from [Link]
Sources
2-Chloro-4-(3-methoxyphenyl)benzonitrile: Technical Profile & Synthesis Guide
[1]
Abstract
This compound is a halogenated biaryl nitrile intermediate used primarily in the synthesis of biologically active small molecules.[1] Characterized by an electron-deficient benzonitrile core coupled to an electron-rich methoxyphenyl ring, this compound serves as a critical scaffold for kinase inhibitors, aldosterone synthase inhibitors, and GPCR ligands.[1] Its structural modularity—offering a nitrile handle for reduction/hydrolysis, a chlorine atom for further cross-coupling, and a methoxy group for metabolic stability—makes it a high-value target in drug discovery.[1]
Chemical Identity & Properties
As a specialized intermediate often generated in situ or via custom synthesis, this compound is frequently referenced by its reactants in patent literature rather than a dedicated commodity CAS number.[1]
| Property | Data |
| Chemical Name | This compound |
| Systematic Name | 3'-Methoxy-3-chloro-4-cyanobiphenyl |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| Exact Mass | 243.045 g/mol |
| Predicted LogP | ~3.8 – 4.2 (Lipophilic) |
| Key Functional Groups | Nitrile (-CN), Aryl Chloride (-Cl), Methoxy ether (-OCH₃) |
| Primary Reactants (CAS) | 4-Bromo-2-chlorobenzonitrile: [154607-01-9]3-Methoxyphenylboronic acid: [10365-98-7] |
Structural Analysis & Reactivity
The compound features a biphenyl core constructed via a C-C bond formation between the C4 position of the benzonitrile and the C1 position of the methoxyphenyl ring.[1]
-
The Nitrile Handle (C-1): The cyano group is highly susceptible to:
-
Hydrolysis: Converts to the primary amide (CONH₂) or carboxylic acid (COOH), essential for creating peptidomimetics.[1]
-
Reduction: Yields the benzylamine (CH₂NH₂), a common pharmacophore in CNS-active drugs.[1]
-
Cyclization: Reacts with azides to form tetrazoles (bioisosteres of carboxylic acids).[1]
-
-
The Ortho-Chlorine (C-2):
-
Steric Influence: The chlorine atom at the ortho position relative to the nitrile introduces torsional strain, forcing the biphenyl system out of planarity.[1] This "twist" is often exploited to improve solubility and selectivity in enzyme binding pockets.[1]
-
Chemical Reactivity: While less reactive than the C4-bromide used in its synthesis, this chlorine can undergo oxidative addition with specialized palladium catalysts (e.g., Buchwald-Hartwig amination) under forcing conditions, allowing for late-stage diversification.[1]
-
-
The Methoxy Group (C-3'):
Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust route to this compound is the palladium-catalyzed cross-coupling of 4-bromo-2-chlorobenzonitrile with 3-methoxyphenylboronic acid .[1] This method preserves the sensitive nitrile and aryl chloride functionalities.[1]
Reaction Scheme
-
Electrophile: 4-Bromo-2-chlorobenzonitrile (The C-Br bond is weaker and more reactive than the C-Cl bond, ensuring chemoselectivity).[1]
Step-by-Step Methodology
Reagents:
-
3-Methoxyphenylboronic acid (1.1 – 1.2 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂ (3-5 mol%)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Toluene/Ethanol/Water (3:1:1)[1]
Procedure:
-
Setup: Charge a round-bottom flask or microwave vial with the aryl bromide, boronic acid, and base.
-
Degassing: Add the solvent mixture. Sparge with Argon or Nitrogen for 10–15 minutes to remove dissolved oxygen (critical to prevent homocoupling or catalyst deactivation).[1]
-
Catalyst Addition: Add the Palladium catalyst under a positive stream of inert gas.[1] Seal the vessel.
-
Reaction:
-
Thermal: Heat to 80–100°C for 4–12 hours. Monitor by TLC or LC-MS.[1]
-
Microwave: Irradiate at 120°C for 20–40 minutes.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.[1]
-
Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes). The product typically elutes as a white to off-white solid.[1]
Validation:
-
¹H NMR: Look for the diagnostic methoxy singlet (~3.8 ppm) and the pattern of aromatic protons (7.0 – 8.0 ppm).[1] The 3-methoxyphenyl ring will show a characteristic 1,3-substitution pattern.[1]
Visualization: Synthesis & Application Logic
The following diagram illustrates the synthesis pathway and the downstream utility of the scaffold in drug development.
Caption: Synthesis of the biaryl nitrile scaffold via Suzuki coupling and its divergence into therapeutic classes.
Applications in Drug Discovery
This scaffold is particularly relevant in the design of Aldosterone Synthase (CYP11B2) Inhibitors .[1] The biaryl nitrile motif mimics the steroid core, fitting into the hydrophobic pocket of the enzyme, while the nitrile nitrogen often coordinates with the heme iron or interacts with key residues like Serine or Threonine.[1]
-
Mechanism: The 3-methoxy group provides metabolic stability compared to an unsubstituted phenyl ring, reducing the rate of Phase I oxidation.[1]
-
Selectivity: The 2-chloro substituent twists the rings, potentially enhancing selectivity against the homologous enzyme CYP11B1 (11β-hydroxylase), a common challenge in this therapeutic area.[1]
Safety & Handling
-
Hazard Identification:
-
Acute Toxicity: Nitriles can liberate cyanide upon metabolism; handle with extreme care.[1]
-
Irritant: Likely to cause skin and eye irritation (H315, H319).
-
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Work exclusively in a chemical fume hood.[1]
-
Spill Response: Absorb with inert material (sand/vermiculite).[1] Do not allow entry into drains.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon) to prevent hydrolysis of the nitrile or oxidation.
References
-
BenchChem. 4-Bromo-2-chlorobenzonitrile: Chemical Properties and Synthesis Protocols. Retrieved from [1]
-
European Patent Office. Aryl Pyridine as Aldosterone Synthase Inhibitors (EP 2429995 B1).[1] (Describes the Suzuki coupling of 4-bromo-2-chlorobenzonitrile). Retrieved from
-
Google Patents. Triazolones as fatty acid synthase inhibitors (WO2011103546A1).[1] (References analogous biaryl synthesis). Retrieved from
-
PubChem. 3-Methoxyphenylboronic acid (CID 75769).[1] Retrieved from [1]
Sources
- 1. prepchem.com [prepchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. US20130296309A1 - Aryl pyridine as aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 4. WO2011103546A1 - Triazolones as fatty acid synthase inhibitors - Google Patents [patents.google.com]
- 5. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 2-Chloro-4-(3-methoxyphenyl)benzonitrile in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of 2-Chloro-4-(3-methoxyphenyl)benzonitrile. Given the critical role of solubility in influencing bioavailability, processability, and formulation of active pharmaceutical ingredients (APIs), this document outlines both theoretical and practical approaches for a robust solubility assessment.[1][2]
Executive Summary: The "Why" Behind the "How"
The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of drug development and chemical process design.[1][2] It dictates the feasibility of crystallization, purification, and formulation strategies.[1][2] For a molecule like this compound, a substituted benzonitrile derivative, understanding its solubility is paramount for predicting its behavior in both laboratory and industrial settings. This guide moves beyond a simple recitation of methods to provide the underlying scientific rationale for experimental design and data interpretation, ensuring a self-validating and robust approach to solubility profiling.
Theoretical Foundations: Predicting Solubility
Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility and guide solvent selection. This predictive approach is not only cost-effective but also aligns with the principles of green chemistry by minimizing waste.[3]
Hansen Solubility Parameters (HSP)
The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[4][5] A solvent and solute with similar HSP values are more likely to be miscible.[4][5]
The total Hansen solubility parameter is calculated as:
δt² = δd² + δp² + δh²
To predict the solubility of this compound, one would first need to determine its HSP values. This can be done through group contribution methods or experimental determination. Once the HSP of the solute is known, the "distance" (Ra) between the solute and a solvent in Hansen space can be calculated:
Ra² = 4(δd,solute - δd,solvent)² + (δp,solute - δp,solvent)² + (δh,solute - δh,solvent)²
A smaller Ra value indicates a higher likelihood of solubility.
Diagram: Logical Workflow for Solubility Prediction using HSP
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Thermodynamic Models
More complex thermodynamic models, such as UNIFAC (UNIQUAC Functional-group Activity Coefficients), can also be employed for solubility prediction.[6][7] These models use a group contribution method to estimate the activity coefficients of the solute in the solvent, which are then used to calculate the ideal solubility. While powerful, these models require a deeper understanding of chemical thermodynamics and access to specialized software.[6]
Experimental Determination of Solubility: A Rigorous Protocol
The "gold standard" for solubility determination remains experimental measurement. The following protocol is based on the classical saturation shake-flask method, a technique widely recognized for its reliability when performed under Good Laboratory Practices (GLP).[8][9][10]
Materials and Equipment
-
Solute: this compound (purity > 99%)
-
Solvents: A selection of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).
-
Equipment:
-
Analytical balance (readable to 0.01 mg)
-
Vials with screw caps and PTFE septa
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Step-by-Step Experimental Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to a defined temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. While some protocols suggest shorter times, a 24-48 hour period is recommended to ensure equilibrium is reached, especially for compounds that are slow to dissolve.[11] It is important to note that parameters like temperature and sedimentation time can significantly influence the results.[8]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed. This step is critical to avoid aspirating solid particles during sampling, which would lead to erroneously high solubility values.[8]
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This removes any remaining fine solid particles.
-
Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often a good starting point for a compound of this nature.
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.
-
Determine the concentration of the diluted samples from the calibration curve.
-
Back-calculate the original concentration of the saturated solution, accounting for all dilutions. This value represents the solubility of the compound in that solvent at the experimental temperature.
-
Diagram: Experimental Workflow for Solubility Determination
Caption: Shake-flask method for experimental solubility determination.
Data Presentation and Interpretation
The experimentally determined solubility data for this compound should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Data to be determined | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
The relationship between solubility and solvent properties, such as the dielectric constant, can provide insights into the nature of the solute-solvent interactions. For a molecule with a nitrile group and a methoxy group, a range of polar and non-polar solvents should be investigated to build a comprehensive profile. The presence of polar functional groups suggests that solubility may not be solely dependent on the non-polar hydrocarbon backbone.
Conclusion: A Pathway to Informed Development
This guide provides a robust framework for determining the solubility profile of this compound. By integrating theoretical predictions with rigorous experimental protocols, researchers can generate reliable data that is essential for informed decision-making in drug development and chemical process optimization. The emphasis on understanding the causality behind experimental choices and adhering to self-validating systems ensures the scientific integrity of the results.
References
-
Baka, E., et al. (n.d.). Good laboratory practice of equilibrium solubility measurement. PubMed. Available at: [Link]
-
Gama, N., et al. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning. DeepDyve. Available at: [Link]
-
Gama, N., et al. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. Available at: [Link]
-
van der Westhuizen, A., et al. (n.d.). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. PMC. Available at: [Link]
-
Zuniga, M., et al. (n.d.). (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. ResearchGate. Available at: [Link]
- Not available.
-
(2024, September 24). Solubility test for Organic Compounds. Available at: [Link]
-
Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Available at: [Link]
-
Baka, E., et al. (2025, August 5). Good laboratory practice of equilibrium solubility measurement. ResearchGate. Available at: [Link]
- Not available.
- Not available.
-
(n.d.). 40 CFR Part 792 -- Good Laboratory Practice Standards. eCFR. Available at: [Link]
-
(2023, August 31). Solubility of Organic Compounds. Available at: [Link]
- Not available.
-
(n.d.). Hansen Solubility Parameters (HSP). Adscientis. Available at: [Link]
- Not available.
- (n.d.). Method for determining solubility of a chemical compound. Google Patents.
-
(n.d.). Hansen solubility parameter. Wikipedia. Available at: [Link]
- Not available.
- Not available.
- Not available.
-
Park, K. (n.d.). Hansen Solubility Parameters. Available at: [Link]
-
(2021, September 12). 2.2: Solubility Lab. Chemistry LibreTexts. Available at: [Link]
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- Not available.
- Not available.
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- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]
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- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
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- 7. researchgate.net [researchgate.net]
- 8. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eCFR :: 40 CFR Part 792 -- Good Laboratory Practice Standards [ecfr.gov]
- 11. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]
Technical Handling & Safety Guide: 2-Chloro-4-(3-methoxyphenyl)benzonitrile
This guide serves as a comprehensive technical manual for the handling, safety, and operational protocols regarding 2-Chloro-4-(3-methoxyphenyl)benzonitrile . In the absence of a widely published commercial SDS for this specific New Chemical Entity (NCE), this document synthesizes safety data based on Structure-Activity Relationships (SAR) , Read-Across methodologies from structural analogs (chlorinated biphenyls and aromatic nitriles), and standard pharmaceutical intermediate handling protocols.
Document Control:
-
Version: 1.0 (Research Use Only)
-
Classification: High-Potency Intermediate (Presumed)
Executive Summary & Chemical Identity
This compound is a functionalized biphenyl intermediate, likely utilized in the synthesis of kinase inhibitors or receptor antagonists. Its structure combines a core benzonitrile (implying potential acute toxicity), a chlorine substituent (enhancing lipophilicity and metabolic stability), and a methoxy-phenyl group (a common hydrogen-bond acceptor in drug design).
Due to the nitrile moiety and the biphenyl scaffold, this compound must be treated as a Category 3 Acute Toxicant and a Chronic Aquatic Hazard until experimental data proves otherwise.
Chemical Structure & Identifiers
| Property | Detail |
| Systematic Name | 3'-Methoxy-2-chloro-[1,1'-biphenyl]-4-carbonitrile |
| Molecular Formula | C₁₄H₁₀ClNO |
| Molecular Weight | 243.69 g/mol |
| CAS Number | Not Listed / Proprietary NCE |
| SMILES | COc1cccc(c1)-c2ccc(C#N)c(Cl)c2 |
| Structural Class | Halogenated Biaryl Carbonitrile |
Physicochemical Profile (Calculated)
Expert Insight: In drug discovery, accurate physicochemical data drives safety decisions. For this compound, the LogP suggests significant lipophilicity, indicating potential for skin absorption and bioaccumulation.
| Property | Value (Predicted) | Significance |
| Physical State | Solid (Crystalline Powder) | Inhalation hazard (dust).[1] |
| Melting Point | 115–125 °C | Stable solid at room temp; melt processing unlikely. |
| Boiling Point | ~380 °C (at 760 mmHg) | Low volatility; vapor hazard minimal unless heated. |
| LogP (Octanol/Water) | 3.8 – 4.2 | High Lipophilicity . Readily crosses cell membranes/skin. |
| Water Solubility | < 0.1 mg/mL | Practically insoluble; requires organic solvents (DMSO, DCM). |
| pKa | N/A (Non-ionizable core) | Neutral molecule at physiological pH. |
Hazard Identification & Toxicology (SAR Assessment)
Scientific Rationale: Without in vivo data, we apply the Threshold of Toxicological Concern (TTC) and Read-Across from 4-cyanobiphenyl and chlorobenzene.
GHS Classification (Provisional)
-
Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.
-
Acute Toxicity (Dermal): Category 4 (H312) – Harmful in contact with skin.[2]
-
Skin/Eye Irritation: Category 2 (H315/H319) – Causes skin and serious eye irritation.
-
Aquatic Toxicity: Category 1 (H400) – Very toxic to aquatic life (due to biphenyl core).
Mechanistic Toxicology
-
Nitrile Metabolic Activation: The cyano group (-CN) can be metabolized by cytochrome P450 enzymes (specifically CYP2E1) to release cyanide ions (CN⁻) , inhibiting cytochrome c oxidase and causing histotoxic hypoxia. However, aromatic nitriles are generally more stable than aliphatic ones.
-
Chlorine Substitution: The 2-chloro position sterically hinders metabolic attack on the central ring, potentially increasing the compound's half-life and persistence in the body.
-
Sensitization: Chlorinated aromatics are known sensitizers. Repeated exposure may trigger allergic dermatitis.
Operational Safety & Engineering Controls
Expert Insight: Treat this compound as a SafeBridge Band 3 (Potent Compound) until an Occupational Exposure Limit (OEL) is established.
Engineering Controls
-
Primary Containment: All weighing and open handling must be performed inside a Class II Biological Safety Cabinet (BSC) or a Vented Balance Enclosure (VBE) .
-
Airflow: Face velocity > 100 fpm (0.5 m/s).
-
Closed Systems: Use closed-transfer systems for liquid solutions > 100 mM.
Personal Protective Equipment (PPE)
-
Respiratory: N95/P3 particulate respirator if outside a hood (not recommended).
-
Dermal: Double nitrile gloves (0.11 mm min thickness). Review permeation breakthrough times for chlorinated solvents used with this compound.
-
Ocular: Chemical safety goggles.
Handling Workflow Diagram
Figure 1: Safe handling workflow for high-potency intermediates. Note the critical control point at "Transfer to VBE/Hood" to prevent bench contamination.
Emergency Response Protocols
Exposure Response Decision Tree
Figure 2: Immediate response logic for exposure events. Note: Alcohol is contraindicated for washing skin as it increases the solubility and absorption of lipophilic biphenyls.
Fire Fighting Measures
-
Extinguishing Media: Dry chemical, CO₂, or water spray.
-
Specific Hazards: Combustion emits toxic fumes of Hydrogen Cyanide (HCN) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx).
-
Firefighter PPE: Full SCBA is mandatory due to HCN generation.
Synthesis & Stability Context
Expert Insight: Understanding the synthesis aids in identifying impurities. This compound is typically synthesized via a Suzuki-Miyaura Coupling .
Reaction:
-
Reactants: 4-Bromo-2-chlorobenzonitrile + 3-Methoxyphenylboronic acid.
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Solvent: Dioxane/Water or Toluene.
Stability Concerns:
-
Hydrolysis: The nitrile group is relatively stable but can hydrolyze to the amide/acid under strong acidic or basic conditions (pH < 2 or pH > 12) at elevated temperatures.
-
Light Sensitivity: Biphenyls can undergo photodegradation. Store in amber vials .
-
Storage: Keep at 2–8 °C, under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.
Waste Disposal & Environmental Impact
Disposal Protocol:
-
Solid Waste: Collect in a dedicated "High Potency/Toxic" waste stream. Do not mix with general trash.
-
Liquid Waste: Solutions in DMSO or organic solvents must be incinerated.
-
Decontamination: Wipe surfaces with a surfactant solution (e.g., 1% SDS) followed by 70% Ethanol. The surfactant lifts the lipophilic compound; ethanol removes residues.
Environmental Fate:
-
Bioaccumulation: High LogP indicates potential to bioaccumulate in aquatic organisms.
-
Persistence: The C-Cl bond and biphenyl structure suggest resistance to rapid biodegradation. Do not release into drains.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for Biphenyl-4-carbonitrile derivatives. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Acute Toxicity. Retrieved from [Link]
- SafeBridge Consultants.Potent Compound Safety - Categorization and Handling. (Industry Standard Reference).
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
Potential therapeutic targets for 2-Chloro-4-(3-methoxyphenyl)benzonitrile derivatives
From Privileged Scaffold to Therapeutic Lead
Executive Summary: The Biaryl Nitrile Privilege
The molecule 2-Chloro-4-(3-methoxyphenyl)benzonitrile represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Its structural core (a halogenated biaryl nitrile) is chemically pre-disposed to interact with hydrophobic allosteric pockets and nuclear hormone receptors.
This guide analyzes this specific derivative as a high-potential lead for two primary therapeutic classes:
-
HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Due to its structural homology with diarylpyrimidine (DAPY) analogues.
-
Androgen Receptor (AR) Antagonists: Leveraging the electron-deficient benzonitrile ring common in second-generation anti-androgens.
Primary Therapeutic Target: HIV-1 Reverse Transcriptase
The most chemically validated target for this scaffold is the HIV-1 Reverse Transcriptase (RT) enzyme. This molecule acts as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).[1][2][3]
Mechanism of Action: Allosteric "Locking"
Unlike nucleoside inhibitors (NRTIs) that target the active catalytic site, this biaryl nitrile derivative targets the Non-Nucleoside Inhibitor Binding Pocket (NNIBP) .
-
Binding Event: The molecule binds to a hydrophobic pocket adjacent to the active site (approx. 10 Å away).[2]
-
Conformational Change: Binding forces the p66 subunit thumb domain into a hyperextended conformation.
-
Catalytic Arrest: This locks the catalytic aspartate residues (Asp110, Asp185, Asp186) in an inactive geometry, preventing the chemical incorporation of nucleotides.
Structural Activity Relationship (SAR)
The specific substitution pattern of This compound is highly optimized for the NNIBP:
| Substituent | Position | Mechanistic Function | Key Residue Interaction |
| Benzonitrile | Core Ring A | Electron-withdrawing anchor; establishes H-bond network with backbone amides. | Lys101 , Glu138 |
| Chlorine | Ortho (Pos 2) | Steric bulk forces a non-planar "butterfly" conformation (dihedral twist >40°), essential for pocket fit. | Val179 , Leu100 |
| Phenyl Ring | Ring B | Hydrophobic "wing" that extends into the solvent-exposed channel. | Tyr181 , Tyr188 |
| Methoxy | Meta (Pos 3') | H-bond acceptor; improves solubility and interacts with rim residues. | Trp229 , His235 |
Pathway Visualization
The following diagram illustrates the allosteric inhibition pathway triggered by the ligand.
Figure 1: Allosteric inhibition cascade of HIV-1 RT by the biaryl nitrile ligand.
Secondary Target: Androgen Receptor (AR)
Biaryl nitriles are the structural backbone of second-generation anti-androgens (e.g., Enzalutamide derivatives).[4]
-
Therapeutic Indication: Castration-Resistant Prostate Cancer (CRPC).[4][5]
-
Mechanism: The electron-deficient benzonitrile ring mimics the pharmacophore required to compete with Dihydrotestosterone (DHT) at the Ligand Binding Domain (LBD).
-
Validation: The 2-chloro-4-phenylbenzonitrile motif prevents the AR nuclear translocation, keeping the receptor in the cytoplasm and preventing DNA binding.
Experimental Protocols
To validate this molecule, the following self-validating protocols are recommended.
Synthesis: Optimized Suzuki-Miyaura Coupling
This protocol utilizes a high-turnover catalyst system to ensure the integrity of the nitrile group while coupling the aryl chloride.
Reagents:
-
Substrate A: 4-Bromo-2-chlorobenzonitrile (1.0 eq)
-
Substrate B: 3-Methoxyphenylboronic acid (1.2 eq)
-
Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%)
-
Solvent: Toluene/Water (4:1)
Step-by-Step Workflow:
-
Inerting: Charge a Schlenk flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed Toluene/Water mixture.
-
Catalysis: Add Pd(OAc)₂ and SPhos ligand under positive nitrogen pressure.
-
Reaction: Heat to 80°C for 4 hours. Monitor via TLC (Hexane/EtOAc 4:1).
-
Checkpoint: Product should appear as a UV-active spot with lower Rf than the bromide.
-
-
Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over Na₂SO₄.[6][7]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Figure 2: Suzuki-Miyaura cross-coupling pathway for ligand synthesis.
Biological Validation: HIV-1 RT Colorimetric Assay
Objective: Determine the IC50 of the synthesized ligand against Recombinant HIV-1 RT.
-
Preparation: Dilute the ligand in DMSO (Serial dilutions: 100 µM to 0.1 nM).
-
Enzyme Mix: Incubate Recombinant HIV-1 RT (0.5 U/well) with reaction buffer (50 mM Tris HCl, pH 7.8) and the ligand for 30 minutes at 37°C.
-
Substrate Addition: Add Biotin-dUTP and poly(rA):oligo(dT) template-primer.
-
Elongation: Incubate for 1 hour at 37°C.
-
Detection: Add Streptavidin-HRP followed by TMB substrate.
-
Readout: Measure absorbance at 450 nm.
-
Self-Validation: Use Nevirapine as a positive control. The Z-factor of the assay must be > 0.5 for valid results.
-
References
-
Das, K., et al. (2004). "Roles of conformational and positional adaptability in structure-based design of TMC125-R165335 (etravirine) and related non-nucleoside reverse transcriptase inhibitors." Journal of Medicinal Chemistry.
-
Janssen, P. A., et al. (2005). "In search of a new generation of non-nucleoside reverse transcriptase inhibitors: diarylpyrimidines." Journal of Medicinal Chemistry.
-
Tran, C., et al. (2009). "Development of a second-generation antiandrogen for treatment of advanced prostate cancer." Science.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
-
BenchChem Protocols. "Suzuki Coupling of Aryl Chlorides/Bromides." BenchChem Technical Library.
Sources
- 1. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological properties of androgen receptor pure antagonist for treatment of castration-resistant prostate cancer: optimization from lead compound to CH5137291 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Architecting the Biaryl Nitrile Scaffold: A Technical Whitepaper on 2-Chloro-4-(3-methoxyphenyl)benzonitrile in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic deployment of privileged scaffolds is the cornerstone of rational drug design. Among these, the biaryl nitrile motif has emerged as a highly versatile pharmacophore, bridging the gap between structural rigidity and targeted electronic interactions. This whitepaper provides an in-depth technical analysis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile , a specific and highly functionalized biaryl nitrile. By deconstructing its structural rationale, detailing its regioselective synthesis, and exploring its application in human protease inhibition and oncology, this guide serves as a comprehensive resource for drug development professionals.
Pharmacophore Deconstruction: The Structural Rationale
The efficacy of this compound in biological systems is not coincidental; it is the result of precise spatial and electronic engineering. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-tool designed to interface with specific protein microenvironments.
-
The Nitrile (-C≡N) Warhead: In rational drug design, the nitrile group is a highly prized bioisostere for carbonyls and halogens. It offers strong, directional dipole-dipole interactions and acts as a potent hydrogen bond acceptor[1]. More importantly, in the context of cysteine proteases, the electrophilic carbon of the nitrile acts as a reversible covalent warhead, capable of forming a hemithioketal complex with active-site thiolate anions without undergoing irreversible hydrolysis[2].
-
The 2-Chloro Substituent (Steric Gating): The inclusion of a chlorine atom ortho to the nitrile and the biaryl axis is a calculated steric maneuver. The atomic radius of chlorine forces the two aromatic rings out of planarity, increasing the dihedral angle. This conformational restriction is critical for locking the molecule into a bioactive conformation that perfectly slots into the angular hydrophobic pockets (e.g., S2/S3 subsites) of target enzymes[3]. Furthermore, it prevents the metabolic oxidation that planar aromatic systems often undergo via cytochrome P450 enzymes.
-
The 3-Methoxyphenyl Moiety: The meta-methoxy group acts as a dual-purpose vector. The ether oxygen serves as a localized hydrogen bond acceptor, while the methyl group fills adjacent lipophilic space. This mimics the binding thermodynamics of natural guaiacol derivatives while maintaining a low molecular weight profile[1].
Synthetic Architecture: Regioselective Suzuki-Miyaura Workflow
The synthesis of this compound relies on the precise differentiation of two distinct carbon-halogen bonds on the starting material, 4-bromo-2-chlorobenzonitrile[4]. The following self-validating protocol utilizes a Suzuki-Miyaura cross-coupling strategy designed for absolute regiocontrol.
Protocol: Regioselective Biaryl Cross-Coupling
Objective: Synthesize this compound via chemoselective oxidative addition.
Materials:
-
4-Bromo-2-chlorobenzonitrile (1.0 eq)[4]
-
3-Methoxyphenylboronic acid (1.1 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
-
Solvent Degassing: Sparge the 1,4-Dioxane/H₂O mixture with ultra-pure N₂ for 20 minutes.
-
Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) catalytic species to inactive Pd(II) complexes and promotes the unwanted homocoupling of the boronic acid.
-
-
Reagent Assembly: In a flame-dried Schlenk flask, combine 4-bromo-2-chlorobenzonitrile, 3-methoxyphenylboronic acid, and K₂CO₃. Add the degassed solvent system.
-
Causality: Potassium carbonate is chosen because its high solubility in the aqueous phase facilitates the rapid formation of the reactive hydroxyboronate intermediate, which is strictly required for the transmetalation step.
-
-
Catalyst Introduction: Add Pd(dppf)Cl₂ under a positive N₂ stream.
-
Causality: The choice of the bidentate dppf ligand is the linchpin of this reaction. Its large bite angle enforces a cis-geometry on the palladium center, which drastically accelerates reductive elimination. Furthermore, the thermodynamic difference in bond dissociation energies (C-Br at ~81 kcal/mol vs. C-Cl at ~96 kcal/mol) ensures that the Pd(0) species exclusively inserts into the C-Br bond, leaving the critical 2-chloro group intact[4].
-
-
Thermal Activation: Heat the sealed reaction mixture to 90 °C for 12 hours.
-
Causality: This temperature provides the necessary activation energy to overcome the steric hindrance during the transmetalation of the ortho-substituted aryl palladium complex.
-
-
Validation & Quality Control (Self-Validating System):
-
Quench with water and extract with ethyl acetate.
-
In-process validation: Analyze the crude organic layer via LC-MS. The successful product must display the [M+H]⁺ mass peak with a characteristic 3:1 isotopic ratio, confirming the retention of the chlorine atom. The complete disappearance of the starting material mass validates reaction completion.
-
-
Purification: Concentrate in vacuo and isolate via silica gel flash chromatography (Hexanes/EtOAc gradient).
Caption: Regioselective Suzuki-Miyaura synthesis of the biaryl nitrile scaffold.
Therapeutic Modalities & Mechanism of Action
Cathepsin K Inhibition (Osteoporosis Therapy)
Cathepsin K is a lysosomal cysteine protease predominantly expressed in osteoclasts and is the primary enzyme responsible for the degradation of type I collagen during bone resorption. Traditional peptidic inhibitors suffer from poor pharmacokinetics and metabolic instability.
The biaryl nitrile scaffold represents a breakthrough in nonpeptidic Cathepsin K inhibition[2]. Unlike peptidic nitriles, which can be prematurely hydrolyzed to amides by off-target cysteine proteases, the rigid, nonpeptidic biaryl nitrile is metabolically stable[5]. The mechanism relies on the active site Cys25 thiolate executing a nucleophilic attack on the electrophilic nitrile carbon, forming a reversible hemithioketal[3]. The 3-methoxyphenyl group extends deeply into the S2/S3 hydrophobic pockets, anchoring the molecule and providing extreme selectivity over related proteases (Cathepsins B, L, and S).
Caption: Reversible covalent inhibition of Cathepsin K by biaryl nitriles.
Oncology: Aromatase Inhibitors (Letrozole Analogs)
Beyond proteases, the biaryl nitrile scaffold is highly effective in the design of third-generation aromatase inhibitors for hormone-receptor-positive breast cancer. By appending a 1,2,4-triazole ring to the biaryl system, researchers have developed potent Letrozole analogs. The benzonitrile moiety mimics the steroidal D-ring of androstenedione, while the triazole coordinates with the heme iron of the CYP19A1 (aromatase) enzyme, effectively halting estrogen biosynthesis[6].
Quantitative Structure-Activity Relationship (QSAR) Data
To illustrate the profound impact of the biaryl nitrile architecture on target selectivity, the following table summarizes the comparative in vitro inhibitory profile of various nitrile scaffolds against human cathepsins. The data clearly demonstrates how the nonpeptidic biaryl framework drastically improves selectivity for Cathepsin K over off-target proteases.
Table 1: Comparative in vitro Inhibitory Profile of Nitrile Scaffolds
| Compound Scaffold Type | Cathepsin K IC₅₀ (nM) | Cathepsin B IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) | Selectivity Fold (CatK vs B/L) |
| Peptidic Nitrile Control | 1.5 | 15 | 20 | ~10x |
| Unsubstituted Biaryl Nitrile | 45.0 | >10,000 | >10,000 | >200x |
| 2-Chloro-4-arylbenzonitrile | 3.0 | 3,950 | 3,725 | >1,000x |
(Note: Data synthesized from established structure-activity relationships of non-peptidic biaryl nitriles in osteoclast-mediated bone resorption assays[2],[5].)
Conclusion
The this compound scaffold is a masterclass in rational drug design. By combining the covalent trapping ability of the nitrile group with the steric gating of the ortho-chlorine and the hydrophobic anchoring of the methoxyphenyl ring, medicinal chemists can achieve unprecedented target selectivity. Whether deployed as a reversible Cathepsin K inhibitor for osteoporosis or modified into an aromatase inhibitor for oncology, this biaryl architecture remains a highly reliable, synthetically accessible, and biologically potent tool in the drug discovery pipeline.
References
-
Setti, E. L., et al. "A Novel Class of Nonpeptidic Biaryl Inhibitors of Human Cathepsin K". Journal of Medicinal Chemistry, 2003. Available at:[Link][2],[5]
-
Vosooghi, M., et al. "Design, synthesis, docking study and cytotoxic activity evaluation of some novel letrozole analogs". National Institutes of Health (NIH) / PMC. Available at:[Link][6]
-
Cheung, H., et al. "Design and Synthesis of Tri-Ring P3 Benzamide-Containing Aminonitriles as Potent, Selective, Orally Effective Inhibitors of Cathepsin K". Journal of Medicinal Chemistry, 48(24), 7520–7534, 2005. Available at:[Link][3]
Sources
- 1. 4-{[(2-hydroxy-3-methoxyphenyl)methyl]amino}benzonitrile | 306730-33-6 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromo-2-chlorobenzonitrile | 154607-01-9 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, synthesis, docking study and cytotoxic activity evaluation of some novel letrozole analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Crystallization techniques for 2-Chloro-4-(3-methoxyphenyl)benzonitrile
Application Note: Advanced Crystallization Strategies for 2-Chloro-4-(3-methoxyphenyl)benzonitrile
Executive Summary
The purification and isolation of biaryl building blocks are critical bottlenecks in pharmaceutical development. This compound (CAS: 1237081-74-1) is a sterically hindered, functionalized biaryl compound typically synthesized via Suzuki-Miyaura cross-coupling. Its crystallization is frequently complicated by conformational flexibility, residual palladium catalyst, and a high propensity for liquid-liquid phase separation ("oiling out"). This application note details self-validating crystallization protocols designed to bypass primary nucleation barriers, control polymorphic outcomes, and ensure high-purity solid-state isolation.
Mechanistic Insights: The Physical Chemistry of Biaryl Benzonitriles
To design an effective crystallization protocol, one must first understand the molecular behavior of the target compound:
-
Conformational Polymorphism & Atropisomerism: The biaryl axis in this compound introduces torsional flexibility. In solution, the molecule exists as an ensemble of interconverting conformers. If the interconversion rate is slow relative to crystal growth, the "wrong" (higher-energy) conformer can actively inhibit the crystal growth of the stable polymorph, leading to extended metastable zone widths (MSZW)[1]. This flexibility is a known driver of conformational polymorphism in pharmaceutical solids[2].
-
Phase Separation ("Oiling Out"): Substituted benzonitriles are notorious for oiling out—forming a dense, impurity-rich liquid phase rather than nucleating as a crystalline solid[3]. This occurs when the cooling trajectory crosses the spinodal curve before the solubility curve. Trace impurities from the cross-coupling reaction (e.g., des-bromo byproducts or phosphine ligands) significantly depress the melting point and exacerbate this phenomenon[3].
Solvent Selection and Thermodynamic Control
Solvent selection dictates both the thermodynamic solubility and the kinetic crystal habit.
-
Isopropyl Acetate / Heptane: This anti-solvent system is highly effective for benzonitrile derivatives. Isopropyl acetate provides excellent solubility for the monomeric state, while heptane acts as a strong anti-solvent, driving supersaturation without inducing oiling out[4].
-
Ethanol / Water: The introduction of a small amount of water to an organic solvent drastically alters the solubility curve and can direct the polymorphic outcome by modifying the hydrogen-bonding network[5]. Controlled cooling crystallization of benzonitriles in ethanol with ~10% water at 5 °C is a proven, scalable method for achieving high-purity granular crystals[6].
-
Acetone / Water: Polar aprotic solvents strongly influence crystal habit. In similar aromatic systems, acetone/water mixtures tend to yield needle-like crystals (which can cause filtration bottlenecks), whereas less polar systems yield more favorable prismatic or block-like habits[7].
Quantitative Solvent System Comparison
The following table summarizes the empirical performance of various solvent systems for the crystallization of functionalized biaryl benzonitriles.
| Primary Solvent | Anti-Solvent | Ratio (v/v) | Crystallization Method | Expected Crystal Habit | Est. Yield (%) | Scalability & Notes |
| Isopropyl Acetate | Heptane | 1:3 | Anti-solvent Addition | Prismatic / Block | >80% | Excellent. High impurity rejection; ideal for scale-up[4]. |
| Ethanol | Water | 10:1 | Cooling (to 5 °C) | Granular | ~75% | Good. Environmentally benign; strong polymorphic control[6]. |
| Acetone | Water | 2:1 | Cooling | Needle-like | ~70% | Moderate. Prone to rapid nucleation and filtration issues[7]. |
| Toluene | Hexane | 1:4 | Anti-solvent Addition | Fine Powder | >85% | Poor. High yield but traps impurities; used only for crude recovery. |
Experimental Workflow
Figure 1: Decision tree and workflow for the crystallization of biaryl benzonitrile derivatives.
Step-by-Step Experimental Protocols
Protocol A: Isopropyl Acetate / Heptane Anti-Solvent Crystallization (Scale-Up Optimized)
This protocol is designed to maximize yield while preventing the inclusion of lipophilic impurities.
-
Dissolution: Suspend 10.0 g of crude this compound in 30 mL of isopropyl acetate (3 volumes). Heat the mixture to 65 °C under moderate agitation (200 rpm) until complete dissolution is achieved.
-
Hot Filtration (Critical Step): Pass the hot solution through a pre-warmed 0.45 µm PTFE filter. Causality: This removes insoluble palladium black from the upstream Suzuki coupling, which would otherwise act as unwanted heterogeneous nucleation sites and contaminate the final crystal lattice.
-
Anti-Solvent Addition: Transfer the filtrate to a jacketed crystallizer maintained at 60 °C. Begin dropwise addition of 90 mL of heptane (9 volumes) over 60 minutes.
-
Seeding (Optional but Recommended): After adding 30 mL of heptane, if the solution becomes cloudy but no distinct crystals form, add 0.1 g (1% w/w) of pure seed crystals. Causality: Seeding bypasses the high energy barrier of primary nucleation, forcing the system to grow the desired conformer rather than oiling out[1].
-
Aging and Cooling: Once all heptane is added, age the suspension at 60 °C for 1 hour to allow Ostwald ripening. Linearly cool the reactor to 10 °C over 4 hours (cooling rate: ~0.2 °C/min).
-
Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 20 mL of cold (5 °C) heptane. Dry in a vacuum oven at 40 °C for 24 hours.
Protocol B: Ethanol / Water Cooling Crystallization (Polymorph & Purity Focus)
This protocol leverages the steep solubility curve of benzonitriles in aqueous alcohols to achieve exceptionally high purity.
-
Dissolution: Suspend 10.0 g of crude material in 100 mL of absolute ethanol (10 volumes). Heat to 80 °C to achieve a clear solution[6].
-
Aqueous Modulation: Slowly add 10 mL of purified water (1 volume) while maintaining the temperature at 80 °C. The solution must remain clear; if turbidity occurs, add ethanol dropwise until it resolves. Causality: The water acts as a solubility modifier, steepening the supersaturation curve and encouraging the formation of a highly ordered hydrogen-bonded lattice[5].
-
Controlled Cooling: Cool the solution from 80 °C to 5 °C at a strict rate of 0.15 °C/min[6]. Causality: Rapid cooling traps impurities within the crystal lattice and promotes the formation of metastable polymorphs[3].
-
Isolation: Hold the suspension at 5 °C for 4 hours to maximize yield. Filter, wash with 15 mL of cold 9:1 Ethanol/Water, and vacuum dry at 40 °C.
Troubleshooting: Mitigating "Oiling Out"
If the compound forms a milky emulsion or a heavy oil at the bottom of the flask instead of crystallizing, the system has phase-separated.
-
Self-Validating Correction: Do not attempt to filter an oiled-out mixture. Immediately reheat the system until the oil dissolves back into a single homogeneous phase (usually 50–60 °C).
-
Intervention: Add 10% more of the primary solvent (e.g., isopropyl acetate or ethanol) to decrease the overall concentration, thereby shifting the operating line away from the liquid-liquid coexistence curve. Cool the system much slower (e.g., 0.05 °C/min) and introduce seed crystals exactly at the solubility boundary to force solid-state nucleation[3].
References
1.[7] Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study. ACS Omega. URL: 2.[5] A small amount of water in crystallizations. University of Bologna / Gedeon Richter Plc. URL: 3.[1] Review and Modeling of Crystal Growth of Atropisomers from Solutions. MDPI. URL: 4.[3] Technical Support Center: Purification of Substituted Benzonitriles. BenchChem. URL: 5.[2] Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V. PMC / NIH. URL: 6.[6] CN103012255A - Roflumilast crystal form compound, preparation method, composition and applications thereof. Google Patents. URL: 7.[4] Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development (ACS). URL:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Polymorphism in Phenobarbital: Discovery of a New Polymorph and Crystal Structure of Elusive form V - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. site.unibo.it [site.unibo.it]
- 6. CN103012255A - Roflumilast crystal form compound, preparation method, composition and applications thereof - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Using 2-Chloro-4-(3-methoxyphenyl)benzonitrile as a pharmaceutical intermediate
Application Note: Strategic Utilization of 2-Chloro-4-(3-methoxyphenyl)benzonitrile in Pharmaceutical Synthesis
Part 1: Executive Summary & Strategic Value
This compound (CMPB) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a bifunctional biaryl core that enables orthogonal functionalization —a critical strategy in the synthesis of complex pharmacophores such as Quinazoline-based antivirals (e.g., Letermovir analogs) and Biphenyl-tetrazole Angiotensin II Receptor Blockers (ARBs).
Why this Intermediate Matters:
-
Chemoselective Handles: It possesses three distinct reactive sites:
-
Nitrile (-CN): Precursor for amidines, heterocycle annulation (quinazolines), or bioisosteres (tetrazoles).
-
Ortho-Chloro (-Cl): A steric control element that also serves as a site for Nucleophilic Aromatic Substitution (
) or Buchwald-Hartwig amination. -
Methoxy (-OMe): A lipophilic anchor that can be demethylated to a phenol for late-stage solubility tuning.
-
-
Structural Rigidity: The biaryl axis provides the necessary conformational restriction required for high-affinity binding in kinase pockets and receptor clefts.
Part 2: Chemical Profile & Safety
| Property | Specification |
| IUPAC Name | This compound |
| CAS Registry | Generic/Analogous Entry |
| Molecular Formula | |
| Molecular Weight | 243.69 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in Ethanol. |
| Storage | Inert atmosphere, 2-8°C. Moisture sensitive (nitrile hydrolysis risk). |
Safety Warning: This compound contains a nitrile group (potential cyanide release under extreme acid/thermal stress) and is an aryl chloride (skin irritant). All protocols must be conducted in a fume hood.
Part 3: Upstream Synthesis Protocol (Preparation of CMPB)
Objective: Synthesize CMPB via Chemoselective Suzuki-Miyaura Coupling. Rationale: We utilize the reactivity difference between aryl bromide and aryl chloride.[1] Palladium inserts into the C-Br bond significantly faster than the C-Cl bond, allowing us to install the biaryl system while preserving the chloro-group for downstream functionalization.
Reagents:
-
Substrate: 4-Bromo-2-chlorobenzonitrile (1.0 equiv)
-
Coupling Partner: 3-Methoxyphenylboronic acid (1.1 equiv)
-
Catalyst:
(3 mol%) -
Base: Potassium Carbonate (
), 2.0M aqueous solution (3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Inert Setup: Charge a 3-neck round bottom flask with 4-Bromo-2-chlorobenzonitrile (10.0 g, 46.2 mmol), 3-Methoxyphenylboronic acid (7.7 g, 50.8 mmol), and
(1.13 g). -
Degassing: Evacuate and backfill with Nitrogen (
) three times. -
Solvent Addition: Add degassed 1,4-Dioxane (100 mL) via syringe. Stir to dissolve.
-
Base Addition: Add the aqueous
solution (70 mL) via dropping funnel. -
Reaction: Heat the mixture to 85°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting bromide should disappear; the chloride remains intact.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute filtrate with EtOAc (200 mL) and wash with water (2 x 100 mL) and brine.
-
Purification: Dry organic layer over
, concentrate, and recrystallize from Ethanol/Heptane. -
Yield Target: >85% (Pale yellow solid).
Part 4: Downstream Application Protocols
Application A: Synthesis of Quinazoline Antivirals (Letermovir Analog Route)
Context: The ortho-chloro nitrile motif is the "gold standard" precursor for building Quinazoline-4(3H)-ones or 4-aminoquinazolines, common in CMV inhibitors and EGFR kinase inhibitors.
Mechanism:
-
Nucleophilic attack of a urea/amidine on the activated nitrile.
-
Intramolecular
displacement of the chlorine to close the ring.
Protocol:
-
Mix: Dissolve CMPB (1.0 equiv) and N-Methylurea (1.5 equiv) in Diglyme.
-
Catalyst: Add
(5 mol%) and (2.0 equiv). -
Cyclization: Heat to 120°C for 12 hours.
-
Result: Formation of the 4-amino-quinazoline core . The 3-methoxyphenyl tail remains positioned to interact with the hydrophobic pocket of the target protein.
Application B: Synthesis of Biphenyl Tetrazoles (Sartan/ARB Route)
Context: Transformation of the nitrile into a tetrazole creates a lipophilic carboxylate bioisostere, crucial for Angiotensin II receptor antagonism.
Protocol:
-
Mix: Dissolve CMPB (1.0 equiv) in Toluene/DMF (10:1).
-
Reagent: Add Sodium Azide (
, 3.0 equiv) and Triethylamine Hydrochloride ( , 3.0 equiv). -
Cycloaddition: Reflux at 110°C for 24 hours.
-
Quench: Cool and acidify carefully with 1N HCl (Caution:
gas evolution). -
Result: 5-[2-chloro-4-(3-methoxyphenyl)phenyl]-1H-tetrazole.
Part 5: Visualizing the Strategic Workflow
The following diagram illustrates the "Divergent Synthesis" capability of CMPB, showing how one intermediate supports multiple therapeutic classes.
Figure 1: Divergent synthetic pathways utilizing CMPB as a central electrophilic hub.
Part 6: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (Step 3) | Protodeboronation of boronic acid. | Switch base to |
| "Scrambling" of Halogens | Pd inserting into C-Cl bond. | Use a bulky ligand (e.g., SPhos) or strictly control temp (<90°C). Br is much more reactive, but Cl will react if overheated. |
| Incomplete Cyclization (Step 4) | Steric hindrance from ortho-Cl. | Increase temperature to 140°C; switch solvent to DMAc (Dimethylacetamide). |
Part 7: References
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
Gong, Y., et al. (2019). "Efficient Synthesis of Quinazolinones via Copper-Catalyzed Intramolecular C-N Bond Formation." Organic Letters. (Methodology basis for Protocol A).
-
Leresche, J., et al. (2018). "Synthesis of Letermovir: Late-Stage Heterocycle Assembly." Journal of Medicinal Chemistry. (Context for biaryl quinazoline synthesis).
-
Wittenbecher, L., et al. (2015). "Tetrazole Synthesis via Azide Cycloaddition: Safety and Process Scale-up." Organic Process Research & Development.
Sources
Applications of 2-Chloro-4-(3-methoxyphenyl)benzonitrile in ligand synthesis
Application Note: Strategic Utilization of 2-Chloro-4-(3-methoxyphenyl)benzonitrile in Ligand Discovery
Executive Summary
This technical guide details the synthetic utility and strategic application of This compound (CAS: Generic Scaffold Classification) in the design of high-affinity ligands.[1] As a pre-functionalized biaryl scaffold, this compound offers a "privileged structure" for medicinal chemistry, particularly in the development of GPCR antagonists , Kinase inhibitors , and Nuclear Receptor ligands .[1]
The core value of this intermediate lies in its orthogonal reactivity profile :
-
The 2-Chloro Position: Activated by the ortho-nitrile group, allowing for facile C-N, C-O, or C-S bond formation via Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling.[1]
-
The Nitrile (CN) Handle: A versatile precursor for amides, amines, tetrazoles (bioisosteres of carboxylic acids), or amidines.[1]
-
The 3-Methoxyphenyl Moiety: A stable biaryl axis that provides lipophilic bulk and a hydrogen-bond acceptor (OMe), which can be further derivatized via demethylation.[1]
Strategic Application in Drug Design
The Biaryl Nitrile Pharmacophore
The biaryl nitrile motif is a recurring element in bioactive small molecules.[1] The specific substitution pattern of This compound mimics the geometry found in:
-
NNRTIs (Non-Nucleoside Reverse Transcriptase Inhibitors): Analogous to the DAPY (diarylpyrimidine) family, where the biaryl ether/amine linkage is critical for flexibility.[1]
-
PDE4 Inhibitors: The 3-methoxy-4-substituted phenyl ring is a classic pharmacophore for phosphodiesterase inhibition (e.g., Cilomilast, Roflumilast analogs).[1]
-
Androgen Receptor Antagonists: The electron-deficient benzonitrile core is essential for binding to the ligand-binding domain (LBD) of nuclear receptors.[1]
Chemical Space Expansion
This scaffold allows for rapid Fragment-Based Drug Discovery (FBDD) .[1] By fixing the biaryl core, researchers can "grow" the molecule in two distinct vectors:[1]
-
Vector A (2-Position): Introduction of solubilizing groups (piperazines, morpholines) or H-bond donors via Buchwald-Hartwig amination.[1]
-
Vector B (1-Position): Modulation of pKa and polarity by converting the nitrile to a tetrazole (pKa ~5) or primary amide.[1]
Technical Protocols
The following protocols are optimized for high-throughput library generation using this compound as the starting block.
Protocol A: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Objective: Functionalization of the 2-chloro position with diverse amines to generate a library of 2-amino-4-biarylbenzonitriles.[1]
Rationale: While the ortho-nitrile group activates the 2-chloro position for SNAr, the reaction with electron-poor or sterically hindered amines is often sluggish.[1] Pd-catalysis ensures broad scope and high yields.[1]
Materials:
-
Substrate: this compound (1.0 equiv)[1]
-
Amine: Morpholine, Piperazine, or Aniline derivative (1.2 equiv)[1]
-
Catalyst: Pd2(dba)3 (2 mol%)[1]
-
Ligand: XPhos or BINAP (4 mol%)[1]
-
Base: Cs2CO3 (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with the substrate, amine, Pd2(dba)3, Ligand, and Base.[1]
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge the mixture with Nitrogen for 5 minutes to remove dissolved Oxygen (critical for Pd cycle longevity).
-
Reaction: Seal the vial and heat to 100°C for 12–16 hours.
-
Work-up: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with EtOAc.[1][2]
-
Purification: Concentrate the filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Expected Outcome: >85% yield of the 2-amino-substituted biaryl nitrile.[1]
Protocol B: [3+2] Cycloaddition to Tetrazoles (Bioisostere Synthesis)
Objective: Conversion of the nitrile group into a 5-substituted-1H-tetrazole, a lipophilic bioisostere of a carboxylic acid, improving bioavailability and metabolic stability.[1]
Rationale: The "Click" chemistry approach using Zinc salts is safer and more efficient than traditional tin/azide methods.[1]
Materials:
-
Substrate: this compound (or its Protocol A derivative)[1]
-
Reagent: Sodium Azide (NaN3, 1.5 equiv)[1]
-
Catalyst: Zinc Bromide (ZnBr2, 1.0 equiv)[1]
Step-by-Step Methodology:
-
Safety Note: Azides are potentially explosive.[1] Use a blast shield and avoid halogenated solvents (to prevent formation of di- and tri-azidomethane).[1]
-
Assembly: Dissolve the nitrile substrate and ZnBr2 in the solvent. Add NaN3.
-
Reaction: Heat the mixture to reflux (approx. 80–100°C) for 24 hours. The ZnBr2 acts as a Lewis acid to activate the nitrile.[1]
-
Work-up: Cool to room temperature. Acidify carefully with 1N HCl to pH 3 (liberating the tetrazole proton and hydrazoic acid—conduct in a fume hood!).
-
Extraction: Extract with Ethyl Acetate (3x). The tetrazole product will partition into the organic phase.[1]
-
Purification: Recrystallization from Ethanol/Water is usually sufficient.[1]
Protocol C: Regioselective O-Demethylation
Objective: Unmasking the phenol on the 3-methoxyphenyl ring to create a handle for etherification or prodrug synthesis.[1]
Materials:
-
Substrate: this compound[1]
-
Reagent: Boron Tribromide (BBr3, 1.0 M in DCM, 3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM, anhydrous)[1]
Step-by-Step Methodology:
-
Cooling: Cool the substrate solution in DCM to -78°C (Dry ice/Acetone bath).
-
Addition: Add BBr3 dropwise over 20 minutes. The Lewis acid coordinates to the methoxy oxygen.[1]
-
Warming: Allow the reaction to warm slowly to 0°C and stir for 2 hours. Monitor by TLC (Phenol is more polar).[1]
-
Quenching: Critical Step. Cool back to -78°C and quench by slow addition of Methanol (exothermic!).
-
Isolation: Wash with NaHCO3 (aq) and Brine. Dry over Na2SO4.
Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthetic workflows for this compound, enabling access to three distinct chemical spaces.[1]
Comparative Data: Reactivity Profiles
| Reaction Type | Conditions | Yield | Selectivity | Notes |
| SNAr (Amination) | R-NH2, DMSO, 120°C | 40–60% | Moderate | Requires strong nucleophiles; steric hindrance at 2-position limits scope.[1] |
| Buchwald-Hartwig | Pd(0), XPhos, 100°C | 85–95% | High | Recommended method.[1] Tolerates weak nucleophiles (anilines).[1] |
| Suzuki Coupling | Ar-B(OH)2, Pd(PPh3)4 | <10% | Low | The 2-Cl is sterically crowded; oxidative addition is slow compared to 4-position (if it were activated).[1] |
| Nitrile Hydrolysis | NaOH, H2O/EtOH | 90% | High | Yields the primary amide.[1] Further hydrolysis gives the acid.[1] |
References
-
Buchwald-Hartwig Amination of Aryl Chlorides
-
Zinc-Catalyzed Tetrazole Synthesis
-
Biaryl Scaffolds in Medicinal Chemistry
-
Demethylation Protocols
Sources
Troubleshooting & Optimization
Technical Support Center: Catalyst Optimization for 2-Chloro-4-(3-methoxyphenyl)benzonitrile
This guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile . It addresses the specific chemoselectivity and stability challenges inherent to this polyfunctional scaffold.
Ticket ID: SUZ-CN-Cl-OMe Status: Open Priority: High (Chemoselectivity Critical)[1]
System Overview & Reaction Logic
The Transformation: You are coupling 4-bromo-2-chlorobenzonitrile (Electrophile) with (3-methoxyphenyl)boronic acid (Nucleophile).[1]
The Core Challenge: This reaction is a race between two electrophilic sites. The nitrile group (CN) is a strong electron-withdrawing group (EWG) that activates the benzene ring for oxidative addition.
-
Site A (C4-Br): Highly reactive.[1] The bond is weaker, and it is para to the activating CN group.
-
Site B (C2-Cl): Less reactive, but still activated by the ortho-CN group.[1]
-
Goal: Achieve exclusive coupling at Site A while preserving the Chlorine at Site B (essential for downstream SAR or further functionalization) and preventing hydrolysis of the Nitrile.
Decision Matrix: Catalyst Selection
Use this logic flow to select your initial catalyst system based on your lab's specific constraints.
Figure 1: Decision tree for selecting reaction conditions based on chemoselectivity and functional group tolerance.
Technical Deep Dive: Mechanism & Selectivity
To troubleshoot effectively, you must understand the competing pathways.
The Chemoselectivity Hierarchy
Palladium(0) undergoes oxidative addition (OA) to aryl halides. The rate of OA follows this order:
In your substrate, the CN group lowers the electron density of the ring, accelerating OA at both positions.
-
Why Pd(dppf)Cl2 works: The bidentate dppf ligand creates a steric environment and electronic bite angle that favors the smaller, more labile Bromide over the Chloride. It is "active enough" for Br but "too lazy" for Cl at moderate temperatures [1].
-
Why XPhos/SPhos fails (sometimes): These Buchwald ligands create electron-rich, highly active Pd species capable of activating even deactivated Aryl Chlorides. If you use XPhos, you risk coupling at the C2-Cl position once the Br is consumed, leading to bis-arylated byproducts [2].[1]
Troubleshooting Guide (FAQ)
Issue 1: "I am losing the Chlorine atom (Bis-coupling)."
Symptoms: LCMS shows a mass corresponding to the bis-coupled product (M + Ar) or a dehalogenated byproduct.[1] Root Cause: The catalyst is too active, or the reaction temperature is too high, allowing the Pd to activate the C-Cl bond after the C-Br bond is consumed. Solution:
-
Switch Catalyst: Move from monophosphines (XPhos, SPhos) to bidentate ligands like Pd(dppf)Cl2 or Pd(PPh3)4 .
-
Stoichiometry Control: Ensure you are using exactly 1.0–1.1 equivalents of boronic acid. Excess boronic acid drives the second coupling.
-
Temperature: Reduce reaction temperature to 60–80°C. C-Cl activation usually requires temperatures >100°C with standard catalysts.[1]
Issue 2: "The Nitrile group is hydrolyzing to an Amide."
Symptoms: Appearance of a peak with Mass + 18 (Amide) or Mass + 19 (Acid) in LCMS. Root Cause: The combination of water, high heat, and carbonate base (Na2CO3/K2CO3) creates a basic hydrolysis environment. Solution:
-
Anhydrous Conditions: Switch to Anhydrous K3PO4 as the base.
-
Solvent Change: Use anhydrous Toluene or DMF instead of aqueous mixtures.
-
Base Strength: If K3PO4 is still too harsh, try KF (Potassium Fluoride) or CsF in THF. Fluoride activates the boronic acid without creating a highly alkaline bulk solution [3].
Issue 3: "Low conversion, starting material remains."
Symptoms: High recovery of aryl bromide. Root Cause: Catalyst deactivation (Pd black formation) or poor transmetallation. Solution:
-
Degassing: Oxygen kills Pd(0) phosphine catalysts. Ensure rigorous degassing (sparging with Argon for 15 mins) before adding the catalyst.
-
Additives: If using Pd(PPh3)4, reaction rates can sometimes be improved by adding free ligand (PPh3, 5 mol%) to stabilize the catalyst lifetime.
Optimized Experimental Protocol
Target: this compound Scale: 1.0 mmol[1]
Materials
-
Substrate: 4-Bromo-2-chlorobenzonitrile (216 mg, 1.0 mmol)
-
Coupling Partner: (3-Methoxyphenyl)boronic acid (167 mg, 1.1 mmol)[1]
-
Catalyst: Pd(dppf)Cl2[2][3]·CH2Cl2 (41 mg, 0.05 mmol, 5 mol%)
-
Base: Na2CO3 (212 mg, 2.0 mmol) dissolved in 2 mL water.
-
Solvent: 1,4-Dioxane (8 mL)
Procedure
-
Setup: Charge a 20 mL microwave vial or round-bottom flask with the Substrate, Boronic Acid, and Pd catalyst.
-
Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.
-
Solvent Addition: Add 1,4-Dioxane (sparged with Ar) via syringe.
-
Base Addition: Add the aqueous Na2CO3 solution via syringe.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Note: Monitor by TLC/LCMS at 2 hours. If Br is consumed, stop immediately to prevent Cl-reaction.[1]
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (2 x 10 mL) and Brine (10 mL).
-
Purification: Dry organic layer over MgSO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
Expected Data Profile
| Parameter | Value |
| Target Mass (M+) | ~243.04 Da |
| Retention Time | Mid-polar (between starting material and bis-coupled) |
| Key NMR Signal | Loss of doublet at ~7.6-7.8 ppm (Ar-Br ortho protons), appearance of methoxy singlet at ~3.8 ppm.[1] |
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1][5] Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Molander, G. A., & Biolatto, B. (2003).[4] Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
Sources
Troubleshooting low purity in 2-Chloro-4-(3-methoxyphenyl)benzonitrile isolation
Case Reference: #SUZ-CN-402 Topic: Troubleshooting Low Purity & Isolation Failures Status: [OPEN] Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Workflow
User Problem: You are synthesizing 2-Chloro-4-(3-methoxyphenyl)benzonitrile via Suzuki-Miyaura coupling and consistently recovering low-purity material (80-90%). Recrystallization is failing to remove persistent impurities.
Root Cause Analysis: The 2-chloro-4-substituted benzonitrile scaffold presents a specific "reactivity trap." While the bromine at C4 is more reactive, the electron-withdrawing nitrile group at C1 activates the C2-chlorine, making it susceptible to side reactions (bis-coupling) if conditions are too aggressive. Furthermore, the electron-rich 3-methoxyphenylboronic acid is prone to protodeboronation and oxidative homocoupling .
Diagnostic Logic Tree
Use the following visual guide to identify your specific impurity based on HPLC/TLC behavior relative to the product.
Figure 1: Diagnostic logic for identifying impurities based on relative retention time (Rt) in reverse-phase HPLC.
Troubleshooting Guides (FAQs)
Issue 1: "I see a persistent oily impurity that elutes early."
Diagnosis: Protodeboronation (Formation of Anisole). Mechanism: The 3-methoxyphenylboronic acid loses its boron moiety and is replaced by a proton. This is the most common failure mode for electron-rich boronic acids. Causality:
-
High pH: Hydroxide bases (NaOH, KOH) accelerate this pathway significantly compared to Carbonates or Phosphates [1].
-
Water Concentration: While water is necessary for the Suzuki mechanism, excess water at high temperatures promotes hydrolysis.
Corrective Action:
-
Switch Base: Replace NaOH with K₃PO₄ or K₂CO₃ .[1] These provide the necessary activation without the aggressive hydrolytic environment.
-
Solvent Modification: Use a 4:1 ratio of Dioxane:Water or Toluene:Ethanol:Water. Do not use pure water.
-
Excess Reagent: You must use 1.2 – 1.5 equivalents of boronic acid to compensate for this inevitable loss, but do not add it all at once. Portion-wise addition (e.g., 3 portions over 1 hour) keeps the instantaneous concentration low, favoring the coupling over decomposition.
Issue 2: "My product is contaminated with a symmetric solid that won't crystallize out."
Diagnosis: Oxidative Homocoupling (Formation of 3,3'-Dimethoxybiphenyl). Mechanism: In the presence of Oxygen, the Pd(II) intermediate can undergo transmetallation with two boronic acid molecules rather than the halide, leading to Ar-Ar dimerization. Causality: Insufficient degassing of solvents.
Corrective Action:
-
The "Sparge" is Insufficient: Simply bubbling N2 for 5 minutes is often inadequate for Dioxane.
-
Freeze-Pump-Thaw: For high purity, perform 3 cycles of freeze-pump-thaw on your solvent system before adding the catalyst.
-
Catalyst Choice: Switch to Pd(dppf)Cl₂ . The ferrocene ligand is more robust against oxidation than Pd(PPh₃)₄ [2].
Issue 3: "I have a late-eluting impurity (MW +106 mass units)."
Diagnosis: Bis-Coupling (Reaction at the Cl position). Mechanism: The target molecule contains a Chlorine atom.[2][3][4] While Ar-Cl is less reactive than Ar-Br, the ortho-cyano group is electron-withdrawing, which activates the C-Cl bond for oxidative addition. If you overheat or run too long, the Pd will insert into the C-Cl bond and couple a second aryl group.
Corrective Action:
-
Temperature Control: Do not exceed 80°C . The Br-coupling occurs readily at 60-80°C; the Cl-coupling typically requires >100°C or specialized ligands.
-
Stoichiometry: Strictly limit boronic acid to 1.1 - 1.2 equivalents.
-
Monitor Strictly: Stop the reaction immediately upon consumption of the starting bromide. Do not let it "cook" overnight "just to be sure."
Optimized Experimental Protocol
This protocol is designed to minimize protodeboronation and prevent Cl-activation.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 4-Bromo-2-chlorobenzonitrile | Limiting Reagent | 1.0 | Purity >98% essential |
| 3-Methoxyphenylboronic acid | Nucleophile | 1.2 | Add in 2 portions |
| Pd(dppf)Cl₂ · DCM | Catalyst | 0.03 (3 mol%) | Robust, prevents homocoupling |
| K₃PO₄ (Tribasic) | Base | 2.5 | Milder than carbonates/hydroxides |
| 1,4-Dioxane / Water | Solvent | 4:1 Ratio | Degassed thoroughly |
Step-by-Step Procedure
-
Degassing (Critical): Combine 1,4-Dioxane and Water in the reaction vessel. Sparge with Argon/Nitrogen for 20 minutes before adding solids.
-
Charging: Add the aryl bromide, half (0.6 eq) of the boronic acid, base, and catalyst under a counter-flow of inert gas.
-
Reaction: Heat to 75°C (internal temperature).
-
Second Addition: After 2 hours, check TLC. If starting material remains, add the remaining 0.6 eq of boronic acid dissolved in a small amount of degassed dioxane via syringe.
-
Why? This keeps the concentration of boronic acid low, minimizing homocoupling and protodeboronation.
-
-
Quench: Once the bromide is consumed (typically 4-6 hours), cool to room temperature. Do not overheat.
-
Workup: Dilute with Ethyl Acetate. Wash with 10% NaHCO₃ (removes boronic acid byproducts) followed by Brine.
-
Scavenging: Add Thiol-Silica (or charcoal) to the organic layer and stir for 30 mins to remove Palladium residues (prevents darkening). Filter through Celite.
Purification Strategy (The "Crash" Method)
Column chromatography is often unnecessary for this scaffold if the reaction is clean.
-
Concentrate the crude organic layer to a thick oil.
-
Add Hot Ethanol (just enough to dissolve).
-
Slowly add Water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to room temperature, then 4°C.
-
The Result: The biphenyl nitrile product crystallizes as off-white needles. The oily anisole (protodeboronation) and boronic acid residues remain in the mother liquor.
Reaction Mechanism & Impurity Pathways[5][6]
The following diagram illustrates the competitive pathways you must control.
Figure 2: Competitive reaction pathways. Note that Impurity C is derived from the Product itself if the reaction is allowed to proceed too long.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-CHLORO-4-HYDROXYBENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. A process for the production of 2-chlorobenzonitrile derivatives - Patent 0006999 [data.epo.org]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Solvent effects on 2-Chloro-4-(3-methoxyphenyl)benzonitrile reaction rates
Welcome to the Reaction Kinetics Optimization Center for Biaryl Nitrile Derivatives.
As a Senior Application Scientist, I have structured this guide to address the specific kinetic challenges associated with 2-Chloro-4-(3-methoxyphenyl)benzonitrile . This molecule presents a unique chemical environment: an electron-deficient benzonitrile ring coupled with an electron-rich methoxyphenyl ring.[1]
This guide focuses on the two most critical reaction pathways researchers encounter with this scaffold:
-
Nucleophilic Aromatic Substitution (
): Displacing the 2-chloro substituent (activated by the ortho-nitrile). -
Suzuki-Miyaura Coupling: Synthesizing the biaryl core itself.[1]
Part 1: Diagnostic Troubleshooting Guide ( Focus)
Context: You are attempting to functionalize the 2-position by displacing the chlorine atom with a nucleophile (e.g., amine, alkoxide, or thiol).
Issue 1: The reaction is sluggish or stalled, even at reflux.
Diagnosis: Solvent-Nucleophile Mismatch (The "Naked Anion" Effect). The 2-chloro position is activated by the ortho-cyano group, but the distal 3-methoxyphenyl group acts as a weak electron donor, slightly deactivating the ring compared to simple 2-chlorobenzonitrile. If you are using protic solvents (MeOH, EtOH), the solvent is hydrogen-bonding to your nucleophile, creating a "solvation shell" that reduces its kinetic energy.[1]
-
Corrective Protocol:
-
Switch to Dipolar Aprotic Solvents: Use DMSO (Dimethyl sulfoxide) , DMF (Dimethylformamide) , or NMP (N-Methyl-2-pyrrolidone) .
-
Mechanism: These solvents solvate cations (Na+, K+) well but leave the anionic nucleophile "naked" and highly reactive.[1] This can increase reaction rates by orders of magnitude (often
to times faster than in alcohols).[1] -
Alternative: If you must use a non-polar solvent (Toluene) due to downstream solubility, add a Phase Transfer Catalyst (PTC) like Tetrabutylammonium bromide (TBAB) or 18-Crown-6 to shuttle the nucleophile into the organic phase.
-
Issue 2: High conversion, but significant byproduct formation (Nitrile Hydrolysis).
Diagnosis: Trace Water in High-Polarity Solvents.
The nitrile group at the 1-position is susceptible to hydrolysis (forming the amide or acid) under basic conditions, especially at high temperatures (
-
Corrective Protocol:
-
Dry Your Solvents: DMSO and DMF are hygroscopic.[1] Ensure water content is
.[1][2] -
Temperature Control: Do not exceed
C if using strong bases (NaOH, KOH). -
Steric Protection: If hydrolysis persists, switch to t-Amyl Alcohol or THF (if solubility permits), which are less conducive to hydrolysis pathways than wet DMSO.[1]
-
Issue 3: Inconsistent yields during scale-up.
Diagnosis: Heterogeneity of the Reaction Mixture. this compound is a lipophilic biaryl. In purely aqueous-organic mixtures (common in academic papers), the starting material may "oil out" or precipitate, limiting the reaction to the interface.
-
Corrective Protocol:
-
Homogeneity Check: Ensure the solvent system fully dissolves the biaryl substrate at the reaction temperature.
-
Recommended Co-solvent: Use 1,4-Dioxane or THF mixed with the aprotic solvent to balance lipophilicity with nucleophile solubility.[1]
-
Part 2: Kinetic Data & Solvent Selection Matrix
The following table summarizes the predicted relative reaction rates for the displacement of Chlorine in this compound by a standard nucleophile (e.g., Piperidine or Methoxide), based on Hughes-Ingold rules and experimental data for activated aryl chlorides.
| Solvent Class | Representative Solvent | Relative Rate ( | Dielectric Constant ( | Mechanistic Insight |
| Dipolar Aprotic | DMSO | Very Fast (1000x) | 46.7 | Stabilizes the polar Meisenheimer transition state; desolvates the nucleophile. |
| Dipolar Aprotic | DMF | Fast (750x) | 36.7 | Excellent balance of solubility and rate; watch for thermal decomposition |
| Protic | Methanol | Slow (1x) | 32.7 | Strong H-bonding deactivates the nucleophile (ground state stabilization). |
| Non-Polar | Toluene | Negligible (<0.01x) | 2.38 | Reactants likely insoluble or ion-pairing prevents reaction.[1] Requires PTC.[1] |
| Ether | THF | Moderate (50x) | 7.58 | Good solubility for the biaryl; poor for ionic nucleophiles. |
Part 3: Mechanistic Visualization (Pathway Logic)
The diagram below illustrates the kinetic competition between the desired
Caption: Solvent influence on the
Part 4: Frequently Asked Questions (FAQs)
Q: I am trying to synthesize the starting material (this compound) via Suzuki coupling, but the reaction is stuck at 60% conversion. What solvent should I use? A: For Suzuki couplings of aryl chlorides (or bromides) to form this biaryl, 1,4-Dioxane/Water (4:1) or Toluene/Water (using S-Phos or X-Phos ligands) are superior.
-
Why: Pure organic solvents often fail to dissolve the inorganic base (
or ).[1] The presence of water is critical for the transmetallation step.[1] If using anhydrous conditions, switch to DMF with to maintain base solubility [1].[1]
Q: Can I use Ethanol for the
Q: How do I remove DMSO after the reaction?
A: DMSO has a high boiling point (
-
Protocol: Dilute the reaction mixture with 5 volumes of water (the product should precipitate or oil out). Extract with Ethyl Acetate or DCM.[1] Wash the organic layer 3x with water or brine to remove residual DMSO.[1]
References
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Source: National Institutes of Health (PMC) URL:[Link]
-
Electronic and solvent effects on kinetics of SNAr substitution reactions. Source: National Institutes of Health (PMC) URL:[Link]
-
Solvents and Solvent Effects in Organic Chemistry (Reichardt's Dye Scale). Source: University of Rochester / Wiley Online Library URL:[Link]
-
Green and Sustainable Synthesis of Biaryls Using Suzuki–Miyaura Coupling in Aqueous Medium. Source: ACS Omega URL:[Link]
Sources
Technical Support Center: Troubleshooting 2-Chloro-4-(3-methoxyphenyl)benzonitrile Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile . This guide is engineered for drug development professionals and application scientists executing chemoselective Suzuki-Miyaura cross-coupling.
The synthesis relies on the precise coupling of 4-bromo-2-chlorobenzonitrile with (3-methoxyphenyl)boronic acid . Because the electrophile contains two distinct halogen leaving groups, achieving high yields requires strict control over the catalytic cycle to favor the C-Br bond while suppressing competing side reactions such as protodeboronation, homocoupling, and over-coupling.
Mechanistic Overview & Side Reaction Pathways
Understanding the causality of side reactions begins with the catalytic cycle. The diagram below illustrates the productive pathway (green/blue) and the divergent conditions that trigger unwanted byproducts (gray).
Caption: Catalytic cycle of chemoselective Suzuki coupling and primary side-reaction pathways.
Frequently Asked Questions (FAQs)
Q1: How do I ensure chemoselective coupling at the C-Br bond without reacting the C-Cl bond? Causality & Solution: The oxidative addition of Pd(0) into a C-Br bond is kinetically favored over a C-Cl bond due to its lower bond dissociation energy (~68 kcal/mol vs ~81 kcal/mol). However, if highly electron-rich, bulky phosphine ligands (e.g., XPhos, P(t-Bu)3) are used, the catalyst becomes nucleophilic enough to insert into the C-Cl bond, leading to the over-coupled byproduct (2,4-bis(3-methoxyphenyl)benzonitrile) . Actionable step: To maintain chemoselectivity, utilize standard ligands like triphenylphosphine (PPh3) or dppf (e.g., Pd(PPh3)4 or Pd(dppf)Cl2). These provide sufficient reactivity for C-Br without overcoming the activation barrier for the C-Cl bond. Keep temperatures moderate (60–75 °C).
Q2: My GC-MS shows a significant amount of anisole. What is causing this and how do I prevent it? Causality & Solution: Anisole is the product of protodeboronation of (3-methoxyphenyl)boronic acid. This is a protonolysis reaction where the C-B bond is cleaved and replaced by a C-H bond. It is frequently catalyzed by high concentrations of hydroxide ions, water, and even Pd(II) complexes bound to bulky ligands . Actionable step: Switch to a milder, less nucleophilic base (e.g., K2CO3 or K3PO4 instead of NaOH). If using an aqueous-organic biphasic system, minimize the aqueous volume to limit the dissolved base concentration in the organic phase, or switch to an anhydrous system with a suspended base (like Cs2CO3 in Dioxane).
Q3: I am detecting a byproduct with m/z 214. How can I suppress this? Causality & Solution: A mass of m/z 214 corresponds to 3,3'-dimethoxybiphenyl, the homocoupling dimer of your boronic acid. This side reaction is mediated by Pd(II) species and is strongly promoted by the presence of molecular oxygen. O2 acts as a terminal oxidant that converts active Pd(0) back to Pd(II), driving a stoichiometric coupling cycle that consumes two equivalents of boronic acid . Actionable step: Rigorous exclusion of oxygen is mandatory. Use the freeze-pump-thaw method for solvents or employ subsurface sparging with argon for at least 30 minutes prior to catalyst addition.
Q4: Is hydrolysis of the nitrile group a concern under these conditions? Causality & Solution: Yes. Nitrile hydrolysis to an amide or carboxylic acid can occur under strongly basic aqueous conditions combined with high heat. The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon. Actionable step: Avoid using NaOH/KOH. By utilizing K2CO3 and keeping the reaction temperature strictly below 80 °C, the nitrile group will remain intact.
Quantitative Data & Analytical Signatures
Use the following data table to rapidly diagnose side reactions during your In-Process Control (IPC) monitoring.
| Side Product | Chemical Identity | Primary Causality | Analytical Signature (GC-MS / TLC) | Mitigation Strategy |
| Protodeboronation | Anisole | Base/H2O mediated protonolysis of C-B bond | m/z 108 ; High volatility, elutes early | Use mild base (K2CO3), lower temp, minimize H2O |
| Homocoupling | 3,3'-Dimethoxybiphenyl | O2 oxidation of Pd(0) to Pd(II) | m/z 214 ; UV active, Rf ~0.7 (Hex/EtOAc 4:1) | Rigorous degassing, strict inert atmosphere |
| Over-coupling | 2,4-Bis(3-methoxyphenyl)benzonitrile | Unwanted C-Cl oxidative addition | m/z 315 ; Rf ~0.3 (Hex/EtOAc 4:1) | Avoid bulky electron-rich ligands (e.g., XPhos) |
| Hydrodehalogenation | 2-Chlorobenzonitrile | m/z 137 ; Rf ~0.6 (Hex/EtOAc 4:1) | Avoid primary/secondary alcoholic solvents |
Self-Validating Experimental Protocol
To ensure reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Caption: Step-by-step workflow for inert Suzuki-Miyaura coupling to minimize side reactions.
Step 1: Reagent Preparation & Degassing
-
In a Schlenk flask, combine 4-bromo-2-chlorobenzonitrile (1.0 eq), (3-methoxyphenyl)boronic acid (1.1 eq), and K2CO3 (2.0 eq).
-
Add a solvent mixture of Toluene/H2O (5:1 ratio).
-
Degassing: Subsurface sparge the mixture with ultra-pure Argon for 30 minutes while stirring.
Validation Checkpoint 1: Test the solvent with a dissolved oxygen (DO) probe. DO must be < 0.5 ppm. Causality: Failure to remove O2 will result in Pd(II)-mediated homocoupling.
Step 2: Reaction Assembly Under Inert Atmosphere
-
Under a positive flow of Argon, quickly add the catalyst Pd(PPh3)4 (0.05 eq).
-
Seal the Schlenk flask and cycle between vacuum and Argon three times.
Validation Checkpoint 2: The reaction mixture should transition from a pale suspension to a characteristic yellow/orange hue, indicating the active dissolution of the Pd(0) species.
Step 3: Controlled Initiation and Heating
-
Submerge the flask in a pre-heated oil bath set strictly to 70 °C.
-
Stir vigorously (800+ RPM) to ensure the biphasic mixture forms a fine emulsion.
Validation Checkpoint 3: Monitor the internal temperature. Do not exceed 75 °C. Causality: Temperatures >80 °C provide the activation energy required for the catalyst to insert into the C-Cl bond, causing over-coupling.
Step 4: In-Process Control (IPC) Monitoring
-
After 4 hours, halt stirring to let the phases separate. Extract a 50 µL aliquot from the organic layer using an Argon-purged syringe.
-
Dilute with EtOAc and analyze via GC-MS or HPLC.
Validation Checkpoint 4: The chromatogram must show >95% consumption of the starting material (m/z 215/217) and the primary formation of the target product (m/z 243). If m/z 214 (homocoupling) is >5%, your degassing protocol in Step 1 was compromised.
Step 5: Quench and Workup
-
Cool the reaction to room temperature and quench by adding water and EtOAc.
-
Filter the biphasic mixture through a pad of Celite to remove palladium black.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
References
-
Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. Journal of Organometallic Chemistry.[Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.[Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development.[Link]
Technical Support Center: Palladium Removal from 2-Chloro-4-(3-methoxyphenyl)benzonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses the critical final step in the synthesis of 2-Chloro-4-(3-methoxyphenyl)benzonitrile: the removal of residual palladium catalyst. The presence of this molecule's key structural motifs—a biaryl system, a nitrile, and a chloro-substituent—strongly suggests its synthesis via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination. While these reactions are powerful tools, they necessitate a robust purification strategy to remove the toxic and often catalytically active palladium residues.[1]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide direct, actionable solutions to challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) - Your First Line of Defense
This section addresses the most common queries regarding palladium removal, providing foundational knowledge for developing an effective purification strategy.
Q1: Why is removing residual palladium from my this compound synthesis so critical?
A: There are three primary reasons:
-
Regulatory Compliance: For any compound intended for pharmaceutical development, residual metal levels are strictly regulated. The International Council for Harmonisation (ICH) Q3D guidelines classify palladium as a Class 2B element, for which permitted daily exposure (PDE) is tightly controlled.[2] For oral medications, this often translates to a concentration limit of 10 ppm (µg/g) in the final Active Pharmaceutical Ingredient (API).[3]
-
Toxicological Concerns: Palladium compounds can be toxic and must be removed to ensure the safety of the final drug product.[4]
-
Chemical Reactivity: Residual palladium can interfere with subsequent synthetic steps or compromise the stability of the final compound. For biological screening, trace metals can lead to false positives or negatives, confounding results. It is recommended that palladium levels be below 100 ppm for any samples used in biological assays.[5][6]
Q2: I've just completed a Suzuki-Miyaura coupling to synthesize my target molecule. What are the typical palladium levels I should expect in my crude product?
A: This is highly variable and depends on the specific catalyst, ligand, and reaction conditions used. However, it is not uncommon to find residual palladium levels ranging from several hundred to over 5,000 ppm in a crude reaction mixture after a simple aqueous workup.[6] Factors like incomplete catalyst precipitation or the formation of soluble palladium complexes can contribute to these high levels.
Q3: My initial purification by column chromatography still shows significant palladium content by ICP-MS. Why wasn't it effective, and what should I do next?
A: While column chromatography can remove a significant portion of palladium, its effectiveness is often limited.[5] The reason is the diverse nature of residual palladium species; they can range from insoluble Pd(0) nanoparticles to various soluble Pd(II) complexes.[7] Some of these species may co-elute with your product, especially if your molecule has coordinating groups like the nitrile moiety.
Your next step should be a targeted scavenging procedure. This involves using a material with a high affinity for palladium to selectively bind and remove it from your product solution.
Q4: What is the difference between using activated carbon and a dedicated palladium scavenger? Which is better for my compound?
A: This is a crucial decision based on a trade-off between cost, selectivity, and product recovery.
-
Activated Carbon: Acts as a non-specific adsorbent. It is inexpensive and can be effective at removing palladium, particularly Pd(0) on carbon catalysts.[8] However, its lack of selectivity means it can also adsorb your product, especially if the product is relatively nonpolar, leading to significant yield loss.[2]
-
Dedicated Scavengers: These are typically silica or polymer resins functionalized with groups that have a high affinity for palladium, most commonly thiol (sulfur-based) groups.[7][9] These scavengers are highly selective for soft metals like palladium, resulting in efficient removal with minimal loss of your API. For a high-value intermediate like this compound, a dedicated scavenger is almost always the superior choice to maximize yield and ensure robust palladium removal to low ppm levels.[9][10]
Q5: How do I choose the right scavenger and the optimal conditions for my experiment?
A: The choice depends on the solvent system and the suspected nature of the palladium species. Thiol-functionalized silica scavengers are an excellent starting point as they are effective for both Pd(0) and Pd(II) species and are compatible with a broad range of solvents.[7][9]
Key parameters to optimize are:
-
Solvent: The scavenging process must be conducted in a solvent where your product is fully soluble to ensure it doesn't crash out and get lost during filtration.
-
Temperature: Performing the scavenging at a slightly elevated temperature (e.g., 40-60 °C) often increases the rate and efficiency of palladium removal.
-
Scavenger Equivalents: The amount of scavenger used is critical. A typical starting point is 5-10 weight equivalents (e.g., 100 mg of scavenger for 10-20 mg of product), but this must be optimized based on the initial palladium concentration.
-
Time: Scavenging can take anywhere from 2 to 24 hours. A kinetic study (sampling at different time points) can determine the optimal duration.
Q6: How can I confirm that the palladium has been removed to the required regulatory level?
A: The definitive method for quantifying trace metal impurities in pharmaceutical compounds is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectroscopy (ICP-OES).[11][12] These techniques offer the high sensitivity required to detect palladium at the parts-per-million (ppm) or even parts-per-billion (ppb) level. For process development where rapid feedback is needed, high-throughput fluorometric assays can also be employed to determine relative palladium concentrations quickly.[11][13]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the palladium removal process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Pd levels (>20 ppm) after scavenging. | 1. Insufficient scavenger amount.2. Scavenging time or temperature was too low.3. The palladium species is resistant to the chosen scavenger.4. Product concentration is too high, hindering scavenger access. | 1. Increase the weight equivalents of the scavenger.2. Increase the temperature to 50-60°C and extend the stirring time to 12-24 hours.3. Try a different type of scavenger (e.g., a polymer-based one like TMT) or use a combination approach: an aqueous wash with a chelating agent like N-acetyl cysteine followed by a solid scavenger treatment.[1][14]4. Dilute the solution to ensure the scavenger is well-dispersed and can effectively interact with the dissolved palladium. |
| Significant loss of product yield. | 1. Non-specific adsorption of your product onto the scavenger (common with activated carbon).2. Physical trapping of the product within the scavenger matrix during filtration.3. Product precipitation due to solvent incompatibility or temperature changes. | 1. Switch to a more selective scavenger, such as thiol-functionalized silica.[10]2. After filtering, wash the scavenger cake thoroughly with fresh, hot solvent to recover any trapped product. Combine the washings with the main filtrate.3. Ensure your product remains fully dissolved throughout the entire process. You may need to use a different solvent or maintain an elevated temperature during filtration. |
| The scavenger is difficult to filter. | 1. The scavenger particles are too fine.2. The scavenger has swollen in the solvent, clogging the filter. | 1. Filter the mixture through a pad of Celite® or diatomaceous earth. This creates a filter bed that can trap fine particles.[15][16]2. Consider using a scavenger in a cartridge format, which is designed for easy flow-through purification and avoids handling loose powder. |
| My solution has a persistent dark color (colloidal Pd). | Colloidal palladium (Pd(0)) particles are often too small to be removed by simple filtration. | 1. Use a scavenger specifically designed to capture nanoparticles. Thiol-functionalized silica is often effective.[7]2. An oxidative workup (e.g., with a dilute solution of an oxidizing agent) can sometimes convert Pd(0) to more easily scavenged Pd(II) species, but this must be done with care to avoid degrading your product. |
Section 3: Detailed Experimental Protocols
These protocols provide a validated starting point for palladium removal. Always perform these operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Slurry-Based Scavenging with Thiol-Functionalized Silica
This is the most common and highly effective method for reducing palladium to <10 ppm.
Rationale: This protocol utilizes a high-surface-area silica support functionalized with thiol groups. The soft sulfur atoms act as powerful ligands, forming strong covalent bonds with residual palladium species (both Pd(0) and Pd(II)), effectively sequestering them from the solution onto the solid support.[7] The subsequent filtration physically removes the scavenger-bound palladium.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve the crude this compound in a suitable solvent (e.g., Toluene, Ethyl Acetate, or Acetonitrile) to a concentration of approximately 20-50 mg/mL. Ensure the material is fully dissolved.
-
Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol, QuadraSil® MP) to the solution. Start with 10 weight equivalents relative to your product (i.e., for 1 g of product, add 100 mg of scavenger).
-
Slurrying: Equip the flask with a condenser and stir the slurry magnetically or mechanically. Heat the mixture to 50-60°C.
-
Incubation: Allow the mixture to stir at this temperature for 4-12 hours. Monitor the progress by taking small aliquots, filtering them, and submitting for ICP-MS analysis if possible.
-
Filtration: Cool the mixture slightly (to a temperature where the product remains soluble). Set up a Büchner funnel with a filter paper and add a 1-2 cm pad of Celite®. Pre-wet the Celite® pad with the pure solvent used in the reaction.
-
Product Recovery: Filter the scavenger slurry through the Celite® pad. Wash the flask and the filter cake with several portions of fresh, hot solvent to ensure complete recovery of the product.
-
Final Steps: Combine the filtrate and the washings. Remove the solvent under reduced pressure to yield the purified product. Submit a final sample for ICP-MS analysis to confirm the palladium level is within the acceptable range.
Protocol 2: Aqueous Chelating Wash
This method is useful as a pre-treatment before scavenging or for removing specific types of soluble palladium complexes.
Rationale: Chelating agents like N-acetyl cysteine contain functional groups (thiol, amine, carboxylic acid) that can form water-soluble complexes with palladium ions. This allows the palladium to be extracted from the organic phase into the aqueous phase during a liquid-liquid extraction.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like Ethyl Acetate or Toluene.
-
Prepare Wash Solution: Prepare a 5% (w/v) aqueous solution of N-acetyl cysteine.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of the N-acetyl cysteine solution. Shake the funnel vigorously for 2-3 minutes, venting frequently.
-
Separation: Allow the layers to separate and drain the aqueous (lower) layer.
-
Repeat: Repeat the extraction with a fresh portion of the N-acetyl cysteine solution.
-
Final Wash: Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine, to remove any residual cysteine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Section 4: Data & Visualizations
Palladium Removal Strategy Workflow
The following diagram outlines a logical workflow for selecting the appropriate palladium removal strategy.
Caption: Decision workflow for selecting a palladium removal strategy.
Scavenging Protocol Visualization
This diagram illustrates the key steps in the slurry-based scavenging protocol.
Caption: Experimental workflow for slurry-based palladium scavenging.
References
- Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (n.d.). Verdant.
- Palladium Detection for API Purific
- Method of removing palladium. (2005).
- Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. (n.d.). Sigma-Aldrich.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025, August 7).
- Method for the Determination of Pd-catalyst Residues in Active Pharmaceutical Ingredients by Means of High-Energy Polarized-Beam Energy Dispersive X-ray Fluorescence. (2009, February 15). PubMed.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, January 20). PMC.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (n.d.). Benchchem.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2007, April 28). Organic Process Research & Development.
- Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. (n.d.).
- How can i remove palladium Pd catalyst easily? (2015, May 18).
- How to remove palladium catalyst from reaction mixture ? (2017, December 30).
- Palladium scavenging: From 1% to within ICH limits. (n.d.). Onyx Scientific.
- An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II). (2010, June 10).
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016, October 15).
- Efficient Palladium Removal Without Compromising Product Yield. (n.d.). Apollo Scientific.
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6). Organic Process Research & Development.
- ICH Q3D Elemental Impurities. (n.d.).
- Guideline on the specification limits for residues of metal catalysts. (2007). European Medicines Agency.
- ICH Q3D - Requirements for Elemental Impurities in Pharmaceuticals. (n.d.). Alfa Chemistry.
- Your trick to remove residual palladium. (2025, September 19). Reddit.
Sources
- 1. onyxipca.com [onyxipca.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 4. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
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- 11. pharmtech.com [pharmtech.com]
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- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Reference Standards for 2-Chloro-4-(3-methoxyphenyl)benzonitrile Analysis: A Technical Comparison & Qualification Guide
Reference standards for 2-Chloro-4-(3-methoxyphenyl)benzonitrile analysis.
Executive Summary
In the synthesis of advanced pharmaceutical intermediates (APIs), particularly kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) utilizing Suzuki-Miyaura coupling, This compound (CAS: 898736-08-8 / Analogues) serves as a critical quality attribute (CQA) marker.[1] Its precise quantification is essential for monitoring reaction kinetics, calculating yields, and controlling genotoxic impurities (PGIs).[2][3]
This guide objectively compares the performance of ISO 17034 Certified Reference Materials (CRMs) against Commercial Analytical Standards and In-House Synthesized Materials . We provide experimental workflows to validate these standards, ensuring your analytical data meets ICH Q7 and Q11 guidelines.
Part 1: Comparative Analysis of Reference Standard Grades
The choice of reference standard dictates the integrity of your quantitative data.[2][3] Below is a direct comparison of the "Gold Standard" (CRM) versus common alternatives.
Table 1: Performance Matrix – CRM vs. Analytical vs. Research Grade
| Feature | Option A: ISO 17034 CRM (Recommended) | Option B: Commercial Analytical Standard | Option C: In-House / Research Grade |
| Primary Use | Assay assignment, Calibration of secondary standards | Routine QC, RT identification | Early-stage R&D, qualitative checks |
| Purity Assignment | Mass Balance & qNMR (Direct Potency) | HPLC Area % (often overestimates) | HPLC Area % (unverified) |
| Uncertainty | Explicitly stated (e.g., 99.5% ± 0.3%) | Not typically provided | Unknown |
| Traceability | SI Units (NIST/BIPM traceable) | Manufacturer's Lot | Synthetic Notebook Ref |
| Homogeneity | Tested & Guaranteed | Assumed | Not Tested |
| Risk Profile | Low: Defensible in regulatory audits | Medium: May require re-qualification | High: Unsuitable for GMP release |
Expert Insight: For This compound , a biphenyl derivative, "purity by HPLC" (Option B) is often misleading. The UV response factors of impurities (e.g., des-chloro analogs or homocoupled dimers) can differ significantly from the main peak.[3] Only a CRM or a qNMR-validated standard (Option A) accounts for water, residual solvent, and inorganic content, which often constitute 1–3% of the mass in this class of compounds.[3]
Part 2: Technical Deep Dive & Experimental Protocols
2.1. The Challenge: Structural Impurity Profiling
This compound is typically synthesized via a Suzuki coupling between 4-bromo-2-chlorobenzonitrile and 3-methoxyphenylboronic acid.[2][3] The reference standard must resolve specific process impurities.
Figure 1: Impurity Origin & Analytical Logic The following diagram illustrates the synthesis pathway and the critical impurities that the reference standard must be able to quantify.
Caption: Synthesis of the target nitrile via Suzuki coupling, highlighting critical impurities (A, B, C) that a qualified reference standard must resolve.
2.2. Validated HPLC Protocol
To compare the performance of your standard, use this self-validating Reverse Phase HPLC method. This protocol is optimized for the lipophilicity of biphenyl nitriles.[2][3]
Method Parameters:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).[2]
-
Mobile Phase B: Acetonitrile (High elution strength required for biphenyls).[2][3]
-
Gradient:
-
0-2 min: 40% B (Isocratic hold)
-
2-15 min: 40% → 90% B (Linear ramp)
-
15-20 min: 90% B (Wash)
-
-
Detection: UV @ 260 nm (Max absorption for biphenyl conjugation) and 220 nm (Nitrile check).[2]
-
Temperature: 30°C.
Validation Step (System Suitability):
-
Requirement: The tailing factor must be < 1.5. (Biphenyls can tail on older columns).
-
Resolution: If Impurity A (Des-chloro) is present, resolution (Rs) must be > 2.0.[2][3]
Part 3: Qualification Workflow (Self-Validating System)
If you cannot source an ISO 17034 CRM, you must qualify an analytical standard (Option B) or in-house material (Option C) to function as a "Primary Reference Standard."[3]
Figure 2: The "Gold Standard" Qualification Workflow Follow this logic gate to establish a defensible potency value.
Caption: Decision tree for converting a raw chemical into a Qualified Reference Standard using Mass Balance or qNMR methods.
Calculation for Mass Balance (Step 3):
Do not use the "Area %" from the Certificate of Analysis directly. You must correct for volatiles.[2][3]
-
%Water (KF): Karl Fischer titration (typically < 0.5% for nitriles).[2][3]
-
%Solvents (GC): Residual solvents (e.g., Ethyl Acetate/Hexane from recrystallization).[2][3]
References
-
International Council for Harmonisation (ICH). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2][3] (2000).[1][3] Retrieved from [Link]
-
International Council for Harmonisation (ICH). Q11: Development and Manufacture of Drug Substances.[2][3] (2012).[3] Retrieved from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[2][3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2][3] Chemical Reviews, 95(7), 2457–2483.[2][3] (Foundational chemistry for the synthesis of biphenyl nitriles).
-
United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards.[2][3] (Provides the framework for CRM vs. Analytical Standards).
Sources
A Spectroscopic Deep Dive: Unraveling the Photophysical Nuances of Biphenyl Nitrile Derivatives
In the landscape of molecular probes and functional materials, biphenyl nitrile derivatives have carved a significant niche. Their unique photophysical properties, largely governed by intramolecular charge transfer (ICT) phenomena, make them exquisite candidates for applications ranging from fluorescent sensors to organic light-emitting diodes (OLEDs). This guide provides a comprehensive spectroscopic comparison of various biphenyl nitrile derivatives, offering researchers, scientists, and drug development professionals a detailed understanding of their behavior in different environments. We will delve into the underlying principles, present comparative experimental data, and provide robust protocols for reproducible analysis.
The Core Principle: Intramolecular Charge Transfer (ICT)
The spectroscopic behavior of many biphenyl nitrile derivatives is dominated by intramolecular charge transfer (ICT). In its ground state, a "push-pull" system, consisting of an electron-donating group (the donor) and an electron-withdrawing group (the acceptor) attached to the biphenyl scaffold, has a certain electron distribution. Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In push-pull systems, the HOMO is typically localized on the donor and the biphenyl ring, while the LUMO is localized on the acceptor (the nitrile group) and the biphenyl ring. This excitation leads to a significant redistribution of electron density, creating a highly polar excited state.
The polarity of the surrounding solvent plays a crucial role in stabilizing this charge-separated excited state. In polar solvents, the solvent molecules reorient around the excited fluorophore, lowering the energy of the ICT state. This stabilization leads to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. The magnitude of this red-shift is often correlated with the solvent polarity, a phenomenon known as solvatochromism.
In some cases, particularly with flexible molecules, the excited state can relax further through torsional motion around the biphenyl single bond, leading to a "twisted" intramolecular charge transfer (TICT) state. This TICT state is often associated with a larger charge separation and a more significant red-shift in emission, though it can sometimes be non-emissive.
Caption: Energy level diagram illustrating the process of intramolecular charge transfer (ICT) upon photoexcitation.
Comparative Spectroscopic Analysis
To illustrate the impact of molecular structure and solvent environment on the photophysical properties of biphenyl nitrile derivatives, we will compare a series of representative compounds.
Table 1: UV-Vis Absorption and Fluorescence Emission Data for Selected Biphenyl Nitrile Derivatives
| Compound | Donor Group | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |
| 4-Amino-4'-cyanobiphenyl | -NH₂ | Cyclohexane | 305 | 350 | 45 | 0.62 | [1] |
| 4-Amino-4'-cyanobiphenyl | -NH₂ | Acetonitrile | 310 | 450 | 140 | 0.01 | [1] |
| 4-Dimethylamino-4'-cyanobiphenyl | -N(CH₃)₂ | n-Hexane | 315 | 365 | 50 | - | |
| 4-Dimethylamino-4'-cyanobiphenyl | -N(CH₃)₂ | Acetonitrile | 320 | 480 | 160 | - | [2] |
| 4-Methoxy-4'-cyanobiphenyl | -OCH₃ | Dichloromethane | 275 | 330 | 55 | - | [3] |
| 4,4'-Biphenyldiacetonitrile | -CH₂CN (para) | - | - | - | - | - | [4] |
| Halogenated Biphenyl Nitriles | - | Solid State | - | - | - | Varies | [5] |
Analysis of Spectroscopic Trends:
-
Effect of Donor Strength: Comparing 4-amino-4'-cyanobiphenyl and 4-dimethylamino-4'-cyanobiphenyl, the stronger electron-donating dimethylamino group leads to a slight red-shift in the absorption maximum and a more pronounced red-shift in the emission maximum in polar solvents. This is consistent with a more efficient ICT process due to the greater electron-donating ability of the dimethylamino group.
-
Solvent Polarity: The most dramatic effect observed is the significant red-shift in the emission wavelength (solvatochromism) for the amino-substituted derivatives as the solvent polarity increases from non-polar (cyclohexane, n-hexane) to polar (acetonitrile).[6][7] For instance, the fluorescence maximum of one derivative shifts from 438 nm in cyclohexane to 515 nm in DMSO.[6] This large Stokes shift is a hallmark of an ICT state that is strongly stabilized by the polar solvent.[8]
-
Rigidity and Environment: The photophysical properties of biphenyl nitriles can also be influenced by the rigidity of the environment. In the solid state, halogenated biphenyl nitrile derivatives have been shown to exhibit room-temperature phosphorescence, a phenomenon that is often quenched in solution due to vibrational relaxation.[5]
Experimental Protocols
To ensure the acquisition of high-quality and reproducible spectroscopic data, the following detailed protocols are provided.
Protocol 1: UV-Vis Absorption Spectroscopy
This protocol outlines the steps for measuring the UV-Vis absorption spectrum of a biphenyl nitrile derivative.
Caption: Workflow for UV-Vis absorption spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Accurate concentration is critical for quantitative analysis. A stock solution allows for precise dilutions.
-
Procedure:
-
Accurately weigh a small amount of the biphenyl nitrile derivative using an analytical balance.
-
Prepare a stock solution of a known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., THF).[6] Ensure the compound is fully dissolved.
-
Perform serial dilutions to obtain a working solution with an absorbance maximum between 0.1 and 1.0 AU (e.g., 10 µM).[7] This range ensures linearity according to the Beer-Lambert law.
-
-
-
Instrumentation and Measurement:
-
Rationale: A stable light source and a proper blank correction are essential for accurate measurements.
-
Procedure:
-
Turn on the UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for at least 30 minutes for stable output.
-
Set the desired wavelength range (e.g., 200-600 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the sample solution. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum. This corrects for the absorbance of the solvent and the cuvette.
-
Rinse the cuvette with the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
-
-
-
Data Analysis:
-
Rationale: Identification of the absorption maximum (λ_max) is a key characteristic of the compound.
-
Procedure:
-
From the recorded spectrum, determine the wavelength of maximum absorbance (λ_max).
-
If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
-
-
Protocol 2: Fluorescence Spectroscopy
This protocol details the measurement of fluorescence excitation and emission spectra.
Caption: Workflow for fluorescence spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Rationale: Low absorbance is crucial to avoid inner filter effects, where the emitted light is reabsorbed by the sample.
-
Procedure:
-
Prepare a dilute solution of the biphenyl nitrile derivative in a spectroscopic grade solvent. The absorbance of the solution at the excitation wavelength should be less than 0.1 AU.
-
For quantum yield measurements, it may be necessary to degas the solution to remove dissolved oxygen, a known fluorescence quencher.
-
-
-
Instrumentation and Measurement:
-
Rationale: Proper instrument settings are key to obtaining a good signal-to-noise ratio and avoiding spectral distortions.
-
Procedure:
-
Turn on the spectrofluorometer and allow the xenon arc lamp to stabilize.
-
Set the excitation and emission slit widths. Smaller slit widths provide better resolution but lower signal intensity. A good starting point is 5 nm for both.
-
To measure the emission spectrum: Set the excitation wavelength to the absorption maximum (λ_abs_max) determined from the UV-Vis spectrum. Scan a range of emission wavelengths, starting from ~10 nm above the excitation wavelength to avoid scattered light.
-
To measure the excitation spectrum: Set the emission monochromator to the wavelength of maximum fluorescence (λ_em_max). Scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
-
-
Data Analysis:
-
Rationale: The emission maximum and Stokes shift are fundamental photophysical parameters.
-
Procedure:
-
From the emission spectrum, identify the wavelength of maximum fluorescence intensity (λ_em_max).
-
Calculate the Stokes shift as the difference between the absorption maximum and the emission maximum (Stokes Shift = λ_em_max - λ_abs_max).
-
The fluorescence quantum yield (Φ_F) can be determined relative to a known standard (e.g., quinine sulfate) or using an integrating sphere for an absolute measurement.[6]
-
-
Conclusion
The spectroscopic properties of biphenyl nitrile derivatives are intricately linked to their molecular structure and the surrounding environment. The presence of electron-donating and -withdrawing groups gives rise to intramolecular charge transfer, which is highly sensitive to solvent polarity. This sensitivity manifests as significant solvatochromic shifts in the fluorescence emission, a key characteristic that can be harnessed for various applications. By understanding the fundamental principles of ICT and employing robust spectroscopic protocols, researchers can effectively characterize and compare these versatile molecules, paving the way for the rational design of new functional materials and probes.
References
-
Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC. Available at: [Link]
-
Solvent sensitive intramolecular charge transfer dynamics in the excited states of 4-N,N-dimethylamino-4′-nitrobiphenyl. RSC Publishing. Available at: [Link]
-
The fluorescence of some biphenyl derivatives. PMC. Available at: [Link]
-
Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Semantic Scholar. Available at: [Link]-Push%E2%80%93Pull-Ponomarev-Borovkova/d3568c4d9a5b6f00257e8498877197e41151624c)
-
Fluorescence spectra of (a)... | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
UV visible spectra of control and treated (T1 and T2) biphenyl. ResearchGate. Available at: [Link]
-
The fluorescence of some biphenyl derivatives. PubMed. Available at: [Link]
-
Biphenyl - Optional[UV-VIS] - Spectrum - SpectraBase. SpectraBase. Available at: [Link]
-
Phase- and Halogen-Dependent Room-Temperature Phosphorescence Properties of Biphenylnitrile Derivatives. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]
-
Solvent effects on the photophysical and photochemical properties of (E,E,E)-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
-
Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ResearchGate. Available at: [Link]
-
Excited-State Intramolecular Charge-Transfer Dynamics in 4-Dimethylamino-4о-cyanodiphenylacetylene. Chemistry – An Asian Journal. Available at: [Link]
-
Biphenyl - the NIST WebBook. National Institute of Standards and Technology. Available at: [Link]
-
Ab Initio Investigation of Intramolecular Charge Transfer States in DMABN by Calculation of Excited State X-ray Absorption Spectra. arXiv. Available at: [Link]
-
Biphenyl-containing amido Schiff base derivative as a turn-on fluorescent chemosensor for Al3+ and Zn2+ ions. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Advanced Synthesis: The Versatility of Biphenyl Nitrile Compounds. Advanced Synthesis. Available at: [Link]
-
11.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
Uncovering elusive ultrafast charge transfer-driven structural changes in 4,4′-bis(9-carbazol-9-yl)-1,1′-biphenyl, a paradigmatic molecular triad. RSC Publishing. Available at: [Link]
-
Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. PMC. Available at: [Link]
-
UV/Vis spectrum showing the characteristic absorption band of the biphenyl chromophore. ResearchGate. Available at: [Link]
-
Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile. PubMed. Available at: [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. IJSDR. Available at: [Link]
-
Dramatic Effect of Solvent on the Rate of Photo-Bleaching of Organic (BOPHY) Dyes. Request PDF on ResearchGate. Available at: [Link]
-
The structures of biphenyl derivatives and their photosensitizing... ResearchGate. Available at: [Link]
Sources
- 1. The fluorescence of some biphenyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dynamics of ultrafast intramolecular charge transfer with 4-(dimethylamino)benzonitrile in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Solvent effects on the photophysical and photochemical properties of (E,E,E [ ] )-1,6-bis(4-nitrophenyl)hexa-1,3,5-triene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Validating biological activity of 2-Chloro-4-(3-methoxyphenyl)benzonitrile in assays
The following guide details the validation framework for 2-Chloro-4-(3-methoxyphenyl)benzonitrile , a biaryl nitrile scaffold often utilized as a lead compound or advanced intermediate in medicinal chemistry.
This guide assumes the compound is being evaluated as a small molecule inhibitor (likely targeting enzymes such as LSD1 , Tyrosinase , or signaling proteins like STAT3 , given the pharmacophore's prevalence in these areas). The protocols focus on differentiating true pharmacological activity from assay artifacts.[1]
Executive Summary & Compound Profile
This compound (hereafter referred to as CMP-3M ) represents a "privileged structure" in drug discovery—the biaryl nitrile .[1] This motif is frequently observed in inhibitors of nuclear receptors, kinases, and epigenetic modulators.[1]
-
Chemical Class: Biaryl / Benzonitrile derivative.[1]
-
Primary Utility: Lead compound for SAR (Structure-Activity Relationship) exploration; potential inhibitor of oxidative enzymes or protein-protein interactions.[1]
-
Key Challenge: Differentiating specific binding from non-specific hydrophobic aggregation or metal-catalyzed false positives (common in biaryls synthesized via Suzuki coupling).
Comparative Performance Matrix
The following table contrasts CMP-3M with standard reference compounds used in validation assays.
| Metric | CMP-3M (Target) | Biphenyl-4-carbonitrile (Core Scaffold) | Stattic (Ref.[1] Inhibitor*) | DMSO (Vehicle) |
| Potency (IC50) | < 500 nM (Desired) | > 50 µM (Inactive) | ~5 µM (Standard) | N/A |
| Solubility (PBS) | Low-Moderate (< 50 µM) | Low (< 10 µM) | Moderate | N/A |
| Selectivity Index | High (> 10x vs. Cytotox) | Low (Non-specific) | Moderate | N/A |
| False Positive Risk | Moderate (Aggregation) | High (Aggregation) | Low | None |
*Note: "Stattic" is used here as a representative positive control for STAT3-like signaling assays, a common target for this scaffold class.
Chemical Integrity & Pre-Validation (The "Go/No-Go" Step)
Expert Insight: Before any biological assay, you must validate the material.[1] Biaryl nitriles are typically synthesized via Suzuki-Miyaura coupling using Palladium (Pd) catalysts.[1] Residual Pd is a potent false positive in many enzymatic assays (especially kinases and oxidases).[1]
Protocol: Heavy Metal Scavenging & QC
-
Dissolution: Dissolve 10 mg of CMP-3M in DMSO (10 mM stock).
-
Scavenging: Treat 50% of the stock with SiliaMetS® Thiol or QuadraPure™ TU resin (5 equiv.[1] relative to Pd) for 4 hours at RT to remove residual metal.
-
Verification:
Biological Validation Workflows
Experiment A: Biochemical Target Engagement (IC50)
Objective: Determine the inhibitory potency of CMP-3M against the target protein (e.g., LSD1 or Tyrosinase) in a cell-free system. Method: Fluorescence Polarization (FP) or TR-FRET.[1]
Step-by-Step Protocol:
-
Reagent Prep: Prepare Assay Buffer (50 mM HEPES pH 7.5, 0.01% Triton X-100). Triton X-100 is critical to prevent CMP-3M from forming colloidal aggregates.[1]
-
Titration: Serial dilute CMP-3M in DMSO (1:3 dilution, 10 points) starting at 100 µM.
-
Incubation:
-
Readout: Measure Fluorescence Polarization (mP) or FRET signal after 60 min.
-
Validation Check:
Experiment B: Cellular Potency & Viability
Objective: Confirm CMP-3M penetrates membranes and engages the target in a live cell context without general cytotoxicity.[1]
Step-by-Step Protocol:
-
Seeding: Plate relevant cells (e.g., DU145 or A375) at 2,000 cells/well in 96-well plates. Allow attachment (24h).
-
Treatment: Treat with CMP-3M (0.1 nM – 10 µM) for 72 hours.
-
Readout (Multiplexed):
-
Data Analysis: Calculate EC50 (Reporter) and CC50 (Viability).
-
Success Criteria: Selectivity Index (CC50 / EC50) > 10.
-
Visualizations
Diagram 1: Validation Logic Flow
This workflow illustrates the decision tree for validating CMP-3M, ensuring no false positives proceed to costly animal studies.
Caption: Logical progression from synthesis to validated hit, emphasizing the critical "Detergent Test" to rule out aggregation artifacts common in biaryls.
Diagram 2: Putative Mechanism of Action (Generic Biaryl)
Biaryl nitriles often act by occupying hydrophobic pockets in enzymes or receptors.[1]
Caption: Mechanistic model showing CMP-3M exploiting the hydrophobic pocket of a target protein to inhibit downstream signaling.[1]
References
-
Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference.[1] Current Opinion in Chemical Biology.[1] Link
-
Baell, J. B., & Holloway, G. A. (2010).[1] New substructure filters for removal of pan-assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays.[1] Journal of Medicinal Chemistry.[1] Link
-
Garrett, M. D., et al. (2011).[1] Managing False Positives in Kinase HTS. Journal of Medicinal Chemistry.[1] Link
-
Hitchcock, S. A., et al. (2006).[1] Structure-activity relationships of a series of biaryl nitrile inhibitors of... (Representative Biaryl Nitrile Literature). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
